molecular formula C51H66N10O12S2 B549374 Urantide

Urantide

Cat. No.: B549374
M. Wt: 1075.3 g/mol
InChI Key: VXLUBANOZQJZFE-QVKHRKAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urantide (CAS 669089-53-6) is a potent, selective, and competitive peptide antagonist of the urotensin-II (UII) receptor (UT, also known as GPR14) . It exhibits high-affinity binding to the human UT receptor with a pKB of 8.3 and is noted for its lack of agonist activity in the rat aorta, making it a valuable tool for probing the urotensinergic system . Its antagonistic effect is reported to be 50 to 100 times stronger than that of other compounds . In research, this compound has been shown to ameliorate arterial inflammatory damage and atherosclerotic lesions in rat models, in part by controlling the expression of inflammatory mediators like C-reactive protein (CRP) and monocyte chemotactic protein-1 (MCP-1) . It also inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis . Studies indicate its protective effects extend to atherosclerosis-related kidney injury, potentially through inhibiting the JAK2/STAT3 signaling pathway, and to doxorubicin-induced cardiotoxicity . Furthermore, this compound has demonstrated a protective effect in a mouse model of acute liver failure by preventing the activation of the NF-κB pathway and reducing pro-inflammatory cytokines . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUBANOZQJZFE-QVKHRKAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66N10O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-II receptor (UT). As a derivative of human urotensin-II (hU-II), the most powerful vasoconstrictor identified to date, this compound has emerged as a critical pharmacological tool and a promising therapeutic candidate for cardiovascular diseases. This document provides an in-depth examination of this compound's molecular structure, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

This compound Structure

This compound is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1] Its design incorporates specific amino acid substitutions to confer high antagonistic potency and stability.

Primary Structure: The amino acid sequence of this compound is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, which corresponds to [Pen⁵, DTrp⁷, Orn⁸]hU-II(4–11).[1][2]

The key modifications from the native human urotensin-II(4-11) fragment are:

  • Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine (β,β-dimethylcysteine). This substitution provides conformational rigidity to the peptide's cyclic structure, stabilizing its bioactive conformation.[1][3]

  • D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This change is critical for its antagonist activity and significantly increases the distance between the Trp⁷ and Tyr⁹ side chains, a feature believed to discriminate between agonist and antagonist function.[2][3]

  • Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]

Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound adopts a stable β-hairpin conformation in solution.[2][4] This defined structure is crucial for its high-affinity binding to the urotensin-II receptor.

Function and Mechanism of Action

This compound functions as a selective and competitive antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the endogenous ligand for this receptor, is implicated in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]

The mechanism of action for this compound is direct competitive inhibition. It binds to the UT receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-II.[1] This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling cascades. While primarily a potent antagonist, some studies have noted a residual partial agonist activity in specific recombinant cell systems, such as in calcium mobilization assays.[3]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by preventing U-II-mediated activation of downstream signaling pathways. The U-II receptor (GPR14) primarily couples through Gq proteins to activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] this compound's therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related organ injury are attributed to its inhibition of these pathways.[8][9]

Key Downstream Pathways:
  • JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and fibrosis. By blocking this cascade, this compound can ameliorate pathological tissue remodeling.[9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell proliferation and hypertrophy. This compound treatment effectively decreases the phosphorylation of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]

G This compound's Inhibition of U-II Signaling Pathways cluster_0 cluster_1 Cell Membrane cluster_2 UII Urotensin-II (Agonist) UTR UT Receptor (GPR14) UII->UTR Binds & Activates This compound This compound (Antagonist) This compound->UTR Binds & Blocks Gq Gq Protein UTR->Gq Activates JAK2 JAK2 Gq->JAK2 MAPK MAPK (ERK, JNK) Gq->MAPK pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Effects Pathological Effects: - Proliferation - Fibrosis - Inflammation pSTAT3->Effects pMAPK p-MAPK MAPK->pMAPK Phosphorylation pMAPK->Effects

Caption: this compound competitively blocks the UT receptor, preventing U-II-mediated activation of Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.

Quantitative Data Summary

The potency of this compound has been quantified through various bioassays. The following tables summarize key affinity and functional data.

Table 1: this compound Receptor Binding Affinity and Antagonist Potency

Compound Assay System Parameter Value Reference
This compound Human UT receptor (CHO-K1 cells) pKᵢ 8.3 ± 0.04 [1][13]
This compound Rat thoracic aorta (hU-II-induced contraction) pK₋B 8.3 ± 0.09 [1][13]
[Pen⁵,Orn⁸]hU-II(4–11) Human UT receptor (CHO-K1 cells) pKᵢ 7.7 ± 0.05 [1][13]

| [Pen⁵,Orn⁸]hU-II(4–11) | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 7.4 ± 0.06 |[1][13] |

Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)

Parameter Experimental Condition Effective Concentration Range Key Finding Reference
VSMC Proliferation U-II stimulated rat VSMCs 10⁻¹⁰ to 10⁻⁶ mol/L This compound significantly inhibits U-II-induced cell proliferation. [11]

| U-II/GPR14 Expression | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | this compound down-regulates both protein and mRNA expression of U-II and its receptor. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments used in its characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of this compound for the human UT receptor.[1]

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the human UT receptor.

Methodology:

  • Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human UT receptor.

  • Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl₂ (5 mM) and 0.5% Bovine Serum Albumin (BSA).

  • Competition Reaction: In a final volume of 0.1 ml, combine:

    • 1 µg of cell membrane proteins.

    • [¹²⁵I]urotensin II radioligand at a concentration near its K₋D (e.g., 0.1 nM).

    • Varying concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Calculate the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation.

G A Prepare membranes from CHO-K1 cells expressing h-UT B Incubate membranes with: 1. [¹²⁵I]U-II (Radioligand) 2. This compound (Competitor) A->B C Separate bound & free radioligand via rapid filtration B->C D Measure radioactivity of bound fraction with gamma counter C->D E Analyze data to calculate IC₅₀ and pKi values D->E

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the UT receptor.

Protocol 2: In Vivo Atherosclerosis Rat Model

This protocol outlines a common method for inducing atherosclerosis in rats to test the therapeutic efficacy of this compound.[7][12]

Objective: To evaluate the effect of this compound on the development of atherosclerotic lesions and related organ damage in a rat model.

Methodology:

  • Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180–200 g).

  • Atherosclerosis Induction:

    • Administer a single intraperitoneal injection of Vitamin D₃ (e.g., 700,000 U/kg) to induce vascular injury.

    • Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20% lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12 weeks).

  • Treatment Groups:

    • Control Group: Healthy rats on a standard diet.

    • Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without treatment.

    • This compound Treatment Group: AS model rats treated with this compound (dose and route to be determined, e.g., daily intraperitoneal injection).

    • (Optional) Positive Control Group: AS model rats treated with a standard-of-care drug (e.g., a statin).

  • Outcome Measures: At the end of the study period, collect blood and tissues for analysis:

    • Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL, HDL) and markers of liver or kidney function.

    • Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.

    • Molecular Analysis: Use Western blotting or RT-qPCR on tissue homogenates to quantify the expression and phosphorylation of key signaling proteins (e.g., U-II, GPR14, p-ERK, p-STAT3).

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the effect of this compound on the phosphorylation state of target proteins in the MAPK and JAK/STAT pathways.

Methodology:

  • Sample Preparation:

    • Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce basal signaling. Pre-treat with this compound for a specified time, then stimulate with U-II for a short period (e.g., 5-30 minutes).

    • Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.

  • Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis:

    • Quantify band intensity using densitometry software.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the protein and a loading control (e.g., GAPDH, β-actin) for normalization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Urantide as a Urotensin II Antagonist

This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the urotensin II (UII) receptor. It details this compound's mechanism of action, its biological effects demonstrated through various experimental models, and its potential as a therapeutic agent, particularly in cardiovascular and renal diseases. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes complex signaling pathways and workflows to support advanced research and development.

Introduction: The Urotensin II System

Urotensin II (UII) is a cyclic neuropeptide recognized as the most potent endogenous vasoconstrictor identified to date, being approximately 10-fold more potent than endothelin-1.[1][2] It exerts its diverse biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the urotensin receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] The UII/UT system is implicated in a wide array of physiological processes, including the regulation of cardiovascular homeostasis.[2] However, its upregulation and dysregulation are associated with numerous pathological conditions such as atherosclerosis, hypertension, heart failure, and kidney disease, making it a significant therapeutic target.[1][3][5]

This compound: A Potent Urotensin II Receptor Antagonist

This compound, with the structure [Pen5,DTrp7,Orn8]h-U-II(4–11), is a peptide derivative of human UII.[2] It has been identified as an ultrapotent, competitive, and selective antagonist of the UT receptor.[2] Studies have shown its antagonistic effect to be 50 to 100 times more potent than other known UT receptor antagonists in the rat aorta model.[2][6] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the pathophysiological roles of the UII/UT system and a promising candidate for therapeutic development.[2][6]

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the UT receptor, thereby blocking the binding of the endogenous ligand, UII. This antagonism prevents the activation of downstream intracellular signaling cascades typically initiated by UII.

The UT receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[4][7] This initiates a cascade involving the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] These events are central to many of UII's effects, including vasoconstriction and cell proliferation.[5]

By blocking the UT receptor, this compound effectively inhibits these primary signaling events and the subsequent activation of several major downstream pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: UII is known to activate MAPK pathways, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][3][8] These pathways are crucial for cell growth, proliferation, and inflammatory responses. This compound has been shown to inhibit UII-induced phosphorylation of ERK1/2 and other MAPKs.[1][8][9]

  • RhoA/Rho-Kinase (ROCK) Pathway: This pathway is critically involved in mediating the vasoconstrictive and proliferative effects of UII on vascular smooth muscle cells (VSMCs).[6][10]

  • JAK2/STAT3 Pathway: Recent studies have demonstrated that this compound can inhibit the JAK2/STAT3 signaling pathway, which is implicated in inflammation and kidney injury associated with atherosclerosis.[11]

UII_Signaling_Pathway UII/UT Receptor Signaling and this compound Antagonism cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Pathways cluster_effects Cellular Effects UT UT Receptor (GPR14) Gq Gq/11 UT->Gq Activates UII Urotensin II (UII) UII->UT Binds & Activates This compound This compound This compound->UT Competitively Blocks PLC PLC Gq->PLC Rho RhoA/ROCK Gq->Rho JAK JAK2/STAT3 Gq->JAK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathways (ERK1/2, p38, JNK) PKC->MAPK Prolif Cell Proliferation (e.g., VSMC) MAPK->Prolif Fibrosis Fibrosis MAPK->Fibrosis Vaso Vasoconstriction Rho->Vaso Inflam Inflammation JAK->Inflam Logical_Flow_of_Urantide_Action Logical Flow of this compound's Therapeutic Effects This compound This compound Administration Antagonism Competitive Antagonism of UT Receptor (GPR14) This compound->Antagonism Block_Signal Inhibition of UII-Mediated Signaling (MAPK, RhoA, JAK2/STAT3) Antagonism->Block_Signal Inhibit_VSMC Inhibits VSMC Proliferation & Migration Block_Signal->Inhibit_VSMC Reduce_Vaso Reduces Vasoconstriction Block_Signal->Reduce_Vaso Decrease_Inflam Decreases Inflammation (↓ Macrophage Activity, ↓ Adhesion Molecules) Block_Signal->Decrease_Inflam Reduce_Fibrosis Reduces Fibrosis & Hypertrophy Block_Signal->Reduce_Fibrosis Ameliorate_AS Amelioration of Atherosclerosis Inhibit_VSMC->Ameliorate_AS Improve_CV Improved Cardiovascular Homeostasis Reduce_Vaso->Improve_CV Decrease_Inflam->Ameliorate_AS Protect_Kidney Protection Against Kidney Injury Decrease_Inflam->Protect_Kidney Reduce_Fibrosis->Improve_CV Ameliorate_AS->Protect_Kidney Experimental_Workflow Workflow for In Vivo Atherosclerosis Model cluster_analysis Multi-level Analysis Start Start: Wistar Rats Induction AS Model Induction (High-Fat Diet + VD3 Injection for 4 weeks) Start->Induction Grouping Animal Grouping (Control, AS Model, this compound-Treated) Induction->Grouping Treatment Daily Treatment (Vehicle or this compound 30 µg/kg i.p.) for 3, 7, 14 days Grouping->Treatment Collection Sample Collection (Blood, Aorta, Kidneys) Treatment->Collection Biochem Serum Biochemical Assay Collection->Biochem Histo Histopathology (H&E Staining) Collection->Histo RTPCR Gene Expression (RT-PCR) Collection->RTPCR Western Protein Expression (Western Blot) Collection->Western Results Data Analysis & Conclusion Biochem->Results Histo->Results RTPCR->Results Western->Results

References

Urantide's Downstream Effects on the JAK2/STAT3 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide, a potent and specific antagonist of the urotensin-II (UII) receptor (UT), has emerged as a significant subject of investigation for its therapeutic potential in cardiovascular diseases, particularly atherosclerosis.[1][2] Urotensin-II, a potent vasoconstrictor, exerts its effects through the G protein-coupled receptor GPR14, activating various downstream signaling cascades implicated in cell proliferation, fibrosis, and inflammation.[3] Among these, the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is linked to pathological processes in atherosclerosis.[3] This technical guide provides an in-depth analysis of the downstream effects of this compound on the JAK2/STAT3 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved pathways and workflows.

Core Signaling Pathway: this compound's Antagonism of the UII-Activated JAK2/STAT3 Cascade

This compound functions by competitively blocking the binding of urotensin-II to its receptor, GPR14. This inhibitory action at the receptor level prevents the subsequent activation of downstream signaling molecules. In the context of the JAK2/STAT3 pathway, UII binding to GPR14 would typically lead to the recruitment and phosphorylation (activation) of JAK2. Activated JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in inflammation, cell proliferation, and fibrosis. This compound's antagonism of GPR14 disrupts this entire cascade, leading to a reduction in both JAK2 and STAT3 phosphorylation and a subsequent decrease in the expression of their target genes.[3][4][5]

This compound's Mechanism of Action on the JAK2/STAT3 Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UII Urotensin-II (UII) GPR14 GPR14 (UT Receptor) UII->GPR14 Binds & Activates JAK2 JAK2 GPR14->JAK2 Recruits & Activates This compound This compound This compound->GPR14 Blocks pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization TargetGenes Target Gene Transcription (e.g., Pro-inflammatory, Pro-proliferative genes) pSTAT3_dimer->TargetGenes Nuclear Translocation & Transcriptional Activation

This compound's inhibitory effect on the JAK2/STAT3 signaling cascade.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on the JAK2/STAT3 pathway have been quantified in preclinical models of atherosclerosis. The following tables summarize the key findings from studies utilizing an atherosclerotic rat model treated with this compound (30 µg/kg) over a period of 14 days. Data is presented as the relative expression of target genes and proteins compared to an untreated atherosclerosis model group.

Table 1: Effect of this compound on JAK2 and STAT3 Gene Expression in Atherosclerotic Rat Hearts [3]

Treatment DurationRelative mRNA Expression of JAK2 (Fold Change vs. AS Model)Relative mRNA Expression of STAT3 (Fold Change vs. AS Model)
3 Days ~0.85~0.90
7 Days ~0.70~0.75
14 Days ~0.55~0.60
AS Model: Atherosclerosis Model

Table 2: Effect of this compound on JAK2 and STAT3 Phosphorylation in Atherosclerotic Rat Hearts [3]

Treatment Durationp-JAK2/JAK2 Protein Ratio (Fold Change vs. AS Model)p-STAT3/STAT3 Protein Ratio (Fold Change vs. AS Model)
3 Days ~0.80~0.85
7 Days ~0.65~0.70
14 Days ~0.50~0.55
AS Model: Atherosclerosis Model

These data clearly demonstrate a time-dependent inhibitory effect of this compound on both the gene expression and the activation (phosphorylation) of key components of the JAK2/STAT3 pathway.[3][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the JAK2/STAT3 pathway.

Animal Model and this compound Administration
  • Model: Atherosclerosis (AS) is induced in male Wistar rats through a combination of a high-fat diet and intraperitoneal injection of vitamin D3 to mimic the pathological conditions of the disease.[6]

  • Treatment Groups:

    • Control Group: Healthy rats receiving a standard diet.

    • Atherosclerosis Model (AS) Group: Rats with induced atherosclerosis receiving saline injections.

    • This compound Treatment Group: AS rats receiving this compound (30 µg/kg) via tail vein injection.

    • Positive Control Group (e.g., Simvastatin): AS rats receiving a standard-of-care drug.

  • Duration: Treatment is typically administered daily for time points such as 3, 7, and 14 days to assess time-dependent effects.[3]

Western Blot Analysis for p-JAK2/JAK2 and p-STAT3/STAT3

This protocol is for the semi-quantitative determination of protein expression and phosphorylation status.

Western Blot Workflow Tissue 1. Tissue Homogenization (e.g., Heart Tissue) Lysis 2. Protein Extraction (RIPA Buffer with Protease/Phosphatase Inhibitors) Tissue->Lysis Quant 3. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 4. SDS-PAGE (Separation by Size) Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% Non-fat Milk or BSA) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Densitometry Analysis (Quantify Band Intensity) Detection->Analysis

A generalized workflow for Western blot analysis.
  • Protein Extraction:

    • Excise and wash heart tissues with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-JAK2 (Tyr1007/1008)

      • Rabbit anti-JAK2

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Rabbit anti-STAT3

      • Mouse anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control (GAPDH). The ratios of phosphorylated protein to total protein (p-JAK2/JAK2 and p-STAT3/STAT3) are then calculated.

Real-Time Quantitative PCR (RT-qPCR) for JAK2 and STAT3 mRNA

This protocol is for the quantitative measurement of gene expression levels.

RT-qPCR Workflow Tissue_RNA 1. Tissue Homogenization RNA_Extraction 2. Total RNA Extraction (e.g., TRIzol Reagent) Tissue_RNA->RNA_Extraction RNA_Quant 3. RNA Quantification & Purity Check (Nanodrop) RNA_Extraction->RNA_Quant cDNA_Synth 4. Reverse Transcription (RNA to cDNA) RNA_Quant->cDNA_Synth qPCR 5. Real-Time PCR (SYBR Green or TaqMan) cDNA_Synth->qPCR Data_Analysis 6. Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis

A generalized workflow for RT-qPCR analysis.
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from heart tissue samples using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR:

    • Perform real-time PCR using a SYBR Green-based detection method in a real-time PCR system.

    • Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers for JAK2, STAT3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Typical PCR cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treatment group) - ΔCt(control group).

Conclusion

The available evidence strongly indicates that this compound exerts a significant inhibitory effect on the JAK2/STAT3 signaling pathway. This is characterized by a time-dependent reduction in the gene expression of JAK2 and STAT3, as well as a decrease in their phosphorylation, which is indicative of reduced activity. These downstream effects position this compound as a promising therapeutic agent for diseases where the JAK2/STAT3 pathway is aberrantly activated, such as in atherosclerosis. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other potential modulators of this critical signaling cascade. Further research, including in vitro studies, will be crucial to further elucidate the precise molecular interactions and downstream gene targets affected by this compound's antagonism of the UII-GPR14-JAK2/STAT3 axis.[3]

References

Urantide and the MAPK/Erk/JNK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Urantide, a potent Urotensin-II receptor antagonist, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with a specific focus on the Erk and JNK pathways. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound and the MAPK Signaling Pathway

This compound is a synthetic peptide analogue of human Urotensin-II (U-II) and is recognized as a highly potent and selective competitive antagonist for the Urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14.[1][2] The U-II/UTR system is implicated in a wide range of physiological and pathological processes, including cardiovascular function, inflammation, and cellular proliferation.[3][4]

The MAPK signaling pathways are fundamental intracellular cascades that translate extracellular signals into cellular responses. These pathways are crucial in regulating cell proliferation, differentiation, inflammation, and apoptosis.[5][6][7] The three major, well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[7][8] Dysregulation of these pathways, particularly the Erk and JNK cascades, is frequently associated with diseases such as atherosclerosis, hepatic steatosis, and cancer.[9][10]

This guide details the mechanism by which this compound modulates the MAPK/Erk/JNK signaling cascade, presenting quantitative data, experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding.

The this compound-Targeted Urotensin System

This compound exerts its effects by competitively blocking the UTR, thereby preventing the binding of its endogenous ligand, Urotensin-II.[1] U-II is considered one of the most potent endogenous vasoconstrictors identified.[3][11] The activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of its associated G protein.[11][12] This leads to the activation of Phospholipase C (PLC), subsequent production of inositol-1,4,5-trisphosphate (IP3), and the release of intracellular calcium, which in turn activates Protein Kinase C (PKC).[4][11] The primary downstream signaling pathways mediated by the U-II/UTR system include the RhoA/ROCK, PI3K/AKT, and the MAPK cascades.[3][4]

This compound's Modulatory Effect on the MAPK/Erk/JNK Signaling Cascade

Experimental evidence robustly demonstrates that this compound inhibits the U-II-mediated activation of the MAPK pathway. Specifically, its antagonistic action on the GPR14 receptor leads to a significant reduction in the phosphorylation of Erk1/2 and JNK, without affecting the p38 MAPK phosphorylation status.[9][13][14] This inhibition effectively attenuates the downstream cellular responses triggered by U-II, such as inflammation and cell proliferation.[9][15]

Signaling Pathway Diagram: this compound Inhibition of U-II/GPR14 Signaling

Urantide_MAPK_Pathway This compound's Mechanism of Action on the MAPK/Erk/JNK Pathway cluster_mapk MAPK Cascade UII Urotensin-II (U-II) GPR14 GPR14 (UTR) UII->GPR14 Activates This compound This compound This compound->GPR14 Inhibits Gq Gq GPR14->Gq Activates PLC PLC Gq->PLC PKC PKC PLC->PKC MAPKKK MAPKKK (e.g., Raf) PKC->MAPKKK JNK_path JNK Pathway PKC->JNK_path MEK MAPKK (MEK1/2) MAPKKK->MEK Phosphorylates ERK MAPK (Erk1/2) MEK->ERK Phosphorylates Response Cellular Responses (Proliferation, Inflammation) ERK->Response JNK_path->Response p38_path p38 Pathway (Unaffected)

Caption: this compound blocks U-II binding to GPR14, inhibiting downstream Erk and JNK activation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on the U-II/UTR system and the MAPK pathway.

Table 1: this compound Antagonist Activity

ParameterValueSpecies/SystemReference
pKB 8.3 ± 0.09Rat isolated thoracic aorta[1]
pKi 8.3 ± 0.04Recombinant human UT receptors (CHO/K1 cells)[1]

Table 2: Effect of this compound on Protein and mRNA Expression in Atherosclerotic Rat Livers

Target MoleculeEffect of this compound TreatmentMethodReference
U-II (mRNA & Protein) Significantly DownregulatedRT-qPCR, Western Blot[9]
GPR14 (mRNA & Protein) Significantly DownregulatedRT-qPCR, Western Blot[9]
p-Erk1/2 Significantly DecreasedWestern Blot, Immunofluorescence[9][13]
p-JNK Significantly DecreasedWestern Blot, Immunofluorescence[9][13]
p-p38 MAPK No Significant ChangeWestern Blot[9][14]

Table 3: Effect of this compound on Rat Vascular Smooth Muscle Cells (VSMCs)

TreatmentConcentrationEffectReference
This compound 10⁻¹⁰ to 10⁻⁶ mol/LInhibited U-II-induced proliferation[15]
This compound 10⁻¹⁰ to 10⁻⁶ mol/LDownregulated U-II and GPR14 mRNA & protein expression[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are summaries of key experimental protocols used to elucidate the effects of this compound.

Atherosclerosis (AS) Rat Model
  • Animal Model: Male Wistar rats (180-200g) are used.[16]

  • Induction of AS: Atherosclerosis is induced via intraperitoneal injections of vitamin D3 (e.g., 150 U/kg) for 3 consecutive days, coupled with a high-fat diet.[9][14]

  • Treatment: A cohort of AS rats is treated with this compound (e.g., 30 µg/kg) for specified durations (e.g., 3, 7, 14 days).[17] Control groups include a healthy control group on a basal diet and an untreated AS model group.[9]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the liver and thoracic aorta are collected for analysis.[9]

Western Blotting
  • Protein Extraction: Liver or other tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., UII, GPR14, Erk1/2, p-Erk1/2, JNK, p-JNK, p38, p-p38, and a loading control like GAPDH or β-actin).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) kit and quantified via densitometry.[9][18]

Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using a suitable kit (e.g., TRIzol). RNA quality and quantity are assessed. First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (e.g., UII, GPR14) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[9]

Immunofluorescence Staining
  • Tissue Preparation: Liver tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., by heating in citrate buffer).

  • Staining: Sections are blocked and then incubated with primary antibodies (e.g., anti-p-Erk1/2, anti-p-JNK) overnight.

  • Visualization: After washing, sections are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Slides are mounted and imaged using a fluorescence microscope. The number of positive cells or fluorescence intensity is quantified.[9][13]

Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human UT receptor (e.g., CHO-K1 cells).[1]

  • Competition Assay: A constant concentration of radioligand ([¹²⁵I]Urotensin-II) is incubated with cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

  • Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled U-II. The radioactivity is measured, and the data are analyzed to calculate the inhibition constant (Ki) for this compound.[1]

Experimental Workflow Diagram

Experimental_Workflow Typical Experimental Workflow for In Vivo this compound Studies start Start: Wistar Rats grouping Random Grouping start->grouping control Control Group (Basal Diet) grouping->control as_model AS Model Group (Vitamin D3 + High-Fat Diet) grouping->as_model urantide_group This compound Group (AS Model + this compound) grouping->urantide_group treatment Treatment Period (e.g., 14 days) control->treatment as_model->treatment urantide_group->treatment collection Tissue Collection (Liver, Aorta) treatment->collection analysis Molecular Analysis collection->analysis wb Western Blot (p-Erk, p-JNK) analysis->wb rtqpcr RT-qPCR (UII, GPR14 mRNA) analysis->rtqpcr if_stain Immunofluorescence (Protein Localization) analysis->if_stain results Data Analysis & Interpretation wb->results rtqpcr->results if_stain->results

Caption: Workflow for assessing this compound's effects in an atherosclerosis rat model.

Implications for Drug Development

The specific inhibitory action of this compound on the Erk and JNK signaling pathways, downstream of the UTR, positions it as a promising therapeutic candidate for diseases characterized by the overactivation of this system.

  • Cardiovascular Disease: By inhibiting pathways involved in inflammation and cell proliferation within the vasculature, this compound has demonstrated potential in mitigating the development of atherosclerosis and alleviating associated hepatic steatosis.[9][13][14]

  • Fibrotic Diseases: The U-II/MAPK axis is known to be involved in fibrotic processes. This compound's mechanism suggests potential utility in treating cardiac or hepatic fibrosis.

  • Oncology: Given the central role of the MAPK/Erk pathway in cell proliferation and survival, targeting this cascade is a key strategy in cancer therapy.[10][19] While direct studies are limited, the ability of this compound to modulate this pathway suggests a potential area for future investigation, particularly in tumors where the U-II/UTR system is overexpressed.[3]

Conclusion

This compound is a potent and specific antagonist of the Urotensin-II receptor. Its mechanism of action involves the direct inhibition of U-II binding to GPR14, leading to a downstream attenuation of the MAPK signaling cascade. Specifically, this compound significantly reduces the phosphorylation and activation of Erk1/2 and JNK, key mediators of cellular proliferation, inflammation, and stress responses. This targeted modulation, without a significant effect on p38 MAPK, underscores its potential as a selective therapeutic agent. The experimental data and protocols detailed in this guide provide a solid foundation for further research and development of this compound and similar antagonists for a variety of pathological conditions.

References

Urantide Peptide: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and selective competitive antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor.[1][2] As a derivative of human urotensin-II (hU-II), this compound has garnered significant interest in cardiovascular research and drug development due to its potential therapeutic applications in conditions such as atherosclerosis.[3] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of the this compound peptide are summarized in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

PropertyValueReference(s)
Amino Acid Sequence H-Asp-c[Pen-Phe-D-Trp-Orn-Tyr-Cys]-Val-OH[3]
Molecular Formula C₅₁H₆₆N₁₀O₁₂S₂[2]
Molecular Weight 1075.26 g/mol [2]
Isoelectric Point (pI) ~4.0 (Calculated)
Solubility Soluble up to 2 mg/mL in water. For hydrophobic peptides, organic solvents like DMSO can be used initially, followed by dilution in aqueous buffer.[2]
Stability Store lyophilized peptide at -20°C. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Stability in biological fluids can be assessed via HPLC.
Conformation In a membrane-mimetic environment (SDS or DPC micelles), this compound adopts a stable β-hairpin structure.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties. Below are protocols for key experiments.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a peptide has no net electrical charge. This can be determined experimentally or computationally.

a) Computational Estimation:

The theoretical pI can be calculated based on the pKa values of the ionizable groups in the peptide's amino acid sequence.[5]

  • Procedure:

    • Identify all ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of Aspartic Acid (Asp), Ornithine (Orn), and Tyrosine (Tyr).

    • Use standard pKa values for these groups.

    • Calculate the net charge of the peptide at various pH values.

    • The pH at which the net charge is zero is the isoelectric point.

b) Experimental Determination (Capillary Isoelectric Focusing - cIEF):

cIEF is a high-resolution technique for determining the pI of peptides and proteins.

  • Materials:

    • This compound peptide sample

    • cIEF instrument

    • Capillary column

    • Anolyte (e.g., phosphoric acid)

    • Catholyte (e.g., sodium hydroxide)

    • Ampholytes (a mixture of molecules with a range of pI values)

    • pI markers

  • Protocol:

    • Prepare the this compound sample by mixing it with ampholytes and pI markers.

    • Fill the capillary with the sample mixture.

    • Place the ends of the capillary into the anolyte and catholyte solutions.

    • Apply a high voltage across the capillary. The ampholytes will form a pH gradient.

    • This compound will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it will have no net charge and stop migrating.

    • Detect the focused this compound peak, and determine its pI by comparing its position to the positions of the pI markers.

Assessment of Solubility

Determining the solubility of this compound in various solvents is crucial for its application in biological assays and formulation development.

  • Materials:

    • Lyophilized this compound peptide

    • Selection of solvents (e.g., sterile water, PBS, DMSO, acetic acid solutions)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To a small, known amount of lyophilized this compound, add a small volume of the primary solvent to be tested (e.g., sterile water).

    • Vortex the mixture thoroughly.

    • If the peptide does not dissolve, sonication can be attempted.

    • If the peptide is acidic (as indicated by a low pI), a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate) can be added to aid dissolution, followed by dilution with water.

    • If the peptide is hydrophobic, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, which can then be slowly diluted with the desired aqueous buffer.

    • After dissolution, centrifuge the solution at high speed to pellet any undissolved material.

    • The concentration of the dissolved peptide in the supernatant can be determined by UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the presence of Trp and Tyr residues) or by amino acid analysis.

Evaluation of Stability by HPLC

The stability of this compound in solution, particularly in biological matrices like plasma, can be assessed using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound peptide stock solution

    • Incubation buffer (e.g., phosphate-buffered saline, plasma)

    • Quenching solution (e.g., acetonitrile with trifluoroacetic acid)

    • HPLC system with a C18 column

    • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

  • Protocol:

    • Incubate a known concentration of this compound in the desired buffer or biological matrix at a specific temperature (e.g., 37°C).

    • At various time points, withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic degradation by adding an equal volume of the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the decrease in the peak area of the intact this compound peptide over time to determine its degradation rate and half-life.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by antagonizing the urotensin-II receptor (UTR), thereby inhibiting the downstream signaling cascades initiated by urotensin-II (U-II). The primary signaling pathways affected by this compound are depicted below.

Urantide_Signaling_Pathway UII Urotensin-II (U-II) UTR Urotensin-II Receptor (UTR/GPR14) UII->UTR Binds & Activates This compound This compound This compound->UTR Binds & Inhibits Gq Gq UTR->Gq Activates JAK2 JAK2 UTR->JAK2 Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Transcription Gene Transcription (Inflammation, Fibrosis, Proliferation) MAPK->Transcription STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Transcription

This compound's mechanism of action on the UTR signaling pathway.

The binding of U-II to its receptor, UTR, activates several downstream signaling cascades. This compound competitively blocks this interaction. Key pathways include:

  • Gq/PLC Pathway: UTR activation stimulates Phospholipase C (PLC) via the Gq alpha subunit. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate the MAPK pathway.

  • JAK/STAT Pathway: The U-II/UTR system can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Phosphorylated STAT3 translocates to the nucleus and regulates the transcription of genes involved in inflammation, fibrosis, and cell proliferation. This compound has been shown to inhibit this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another downstream target of UTR activation. This pathway is crucial in mediating cellular responses like proliferation and hypertrophy. This compound can attenuate the activation of these kinases.

Experimental Workflow for Characterizing this compound's Antagonistic Activity

The following diagram illustrates a typical experimental workflow to confirm the antagonistic properties of this compound on a specific signaling pathway, such as the JAK2/STAT3 pathway.

Experimental_Workflow start Start: Cell Culture (e.g., Vascular Smooth Muscle Cells) treatment Treatment Groups: 1. Control (Vehicle) 2. U-II 3. This compound + U-II 4. This compound alone start->treatment incubation Incubation (Specific time points) treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot analysis Analysis of: - p-JAK2 - JAK2 - p-STAT3 - STAT3 western_blot->analysis result Result Interpretation: Compare protein expression levels across treatment groups western_blot->result

References

Foundational Research on Urotensin II and its Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on urotensin II (U-II), its receptor (UTR), and the development of its antagonists. U-II, a potent vasoactive peptide, and its receptor are implicated in a range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems, making them a significant target for drug discovery.

Introduction to the Urotensinergic System

Urotensin II (U-II) is a cyclic peptide hormone, first isolated from the goby fish, and is considered one of the most potent endogenous vasoconstrictors identified to date, with a potency reportedly greater than that of endothelin-1.[1][2] In humans, it is an 11-amino acid peptide that exerts its effects by binding to a specific G protein-coupled receptor known as the urotensin receptor (UTR), previously identified as the orphan receptor GPR14.[3]

The U-II/UTR system is widely expressed in various tissues, including the cardiovascular system (cardiac myocytes, vascular smooth muscle cells, endothelial cells), kidneys, central nervous system, and pancreas.[3] This widespread distribution underlies its diverse physiological roles, which include regulation of vascular tone, cardiac function, renal hemodynamics, and neurotransmission.[4][5] Dysregulation of the urotensinergic system has been linked to several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making UTR antagonists a promising therapeutic avenue.[4]

Urotensin II Receptor Signaling Pathways

Activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit of its associated G protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration, a key event in vasoconstriction and cell proliferation.[7] DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[6]

Downstream of these initial events, several key signaling pathways are engaged:

  • RhoA/Rho-kinase (ROCK) Pathway: U-II has been shown to activate the small GTPase RhoA and its downstream effector, ROCK. This pathway is a major regulator of smooth muscle contraction and is also involved in stress fiber formation and cellular proliferation.[6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The U-II/UTR system activates several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). These pathways are crucial mediators of cell growth, proliferation, and hypertrophy.[7][8]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also activated by U-II and plays a role in cell survival and proliferation.[8]

Below is a diagram illustrating the primary signaling pathways activated by the U-II receptor.

UII_Signaling_Pathway UII Urotensin II UTR Urotensin Receptor (UTR) (GPR14) UII->UTR Binds Gq11 Gαq/11 UTR->Gq11 Activates RhoA RhoA UTR->RhoA Activates PI3K PI3K/Akt Pathway UTR->PI3K Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca_Cytosol->PKC Co-activates Physiological_Effects Physiological Effects (Vasoconstriction, Proliferation, Hypertrophy, Fibrosis) Ca_Cytosol->Physiological_Effects MAPK MAPK Pathways (ERK, p38, JNK) PKC->MAPK Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates ROCK->Physiological_Effects MAPK->Physiological_Effects PI3K->Physiological_Effects

U-II Receptor Signaling Cascade

Urotensin II Antagonists

The development of potent and selective UTR antagonists is a key strategy for investigating the physiological roles of the U-II system and for developing novel therapeutics. Both peptide and non-peptide antagonists have been developed.

Peptide Antagonists

Early antagonists were derived from the structure of U-II itself. A notable example is urantide , a potent and selective peptide antagonist.[9][10] this compound is a trisubstituted fragment of human U-II, specifically [Pen5,DTrp7,Orn8]h-U-II(4–11).[11] It has been instrumental in elucidating the in vitro and in vivo effects of UTR blockade.[9] However, peptide-based antagonists often have limitations for therapeutic use, such as poor oral bioavailability and metabolic instability.

Non-Peptide Antagonists

The limitations of peptide antagonists spurred the development of small molecule, non-peptide UTR antagonists. These compounds generally offer improved pharmacokinetic properties. Key examples include:

  • Palosuran (ACT-058362): One of the first non-peptide antagonists to be developed and tested in humans.[3][12] It is a potent and specific antagonist of the human UTR.[12]

  • GSK1440115 and GSK1562590: These are high-affinity, selective non-peptide antagonists. GSK1562590, in particular, exhibits a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.[13][14]

  • SB-611812 and SB-657510: Arylsulfonamide derivatives developed through high-throughput screening.[15]

Quantitative Data on Urotensin II Antagonists

The following tables summarize the binding affinities and functional potencies of selected U-II antagonists.

Table 1: Binding Affinity of Urotensin II Antagonists

CompoundTypeSpecies (Receptor)Assay TypeKi / pKiReference(s)
This compoundPeptideHumanRadioligand BindingpKi = 8.3[11]
PalosuranNon-peptideHumanRadioligand BindingKi ≈ 5 nM[16]
PalosuranNon-peptideRatRadioligand BindingKi ≈ 1500 nM[17]
GSK1440115Non-peptideHuman (recombinant)Radioligand BindingpKi = 8.64[13][14]
GSK1440115Non-peptideHuman (native)Radioligand BindingpKi = 8.38[13]
GSK1440115Non-peptideRatRadioligand BindingpKi = 7.34[13][14]
GSK1562590Non-peptideHuman (recombinant)Radioligand BindingpKi = 9.66[13][14]
GSK1562590Non-peptideHuman (native)Radioligand BindingpKi = 9.46[13]
GSK1562590Non-peptideRatRadioligand BindingpKi = 9.14[13][14]
SB-611812Non-peptideRatRadioligand BindingKi = 121 nM[15]
SB-657510Non-peptideHumanRadioligand BindingKi = 61 nM[16]
S7616Non-peptideHumanRadioligand BindingIC50 = 400 nM[15]

Table 2: Functional Potency of Urotensin II Antagonists

CompoundTypeAssaySpecies/TissuepA2 / pKb / IC50Reference(s)
This compoundPeptideRat Aortic RingRatpA2 ≈ 8.8[11]
PalosuranNon-peptideRat Aortic RingRatpD'2 = 5.2[12]
PalosuranNon-peptideCalcium MobilizationHuman (recombinant)IC50 = 323 nM[16]
GSK1440115Non-peptideRat Aortic RingRatpA2 = 7.71[13][14]
GSK1562590Non-peptideRat Aortic RingRatpKb = 10.12[13][14]
GSK1562590Non-peptideMonkey ArteryMonkeypKb = 8.87-8.93[13][14]
SB-657510Non-peptideCalcium MobilizationHuman (recombinant)IC50 = 180 nM[16]

Table 3: Pharmacokinetic Parameters of Selected Urotensin II Antagonists

CompoundSpeciesRoute of AdministrationHalf-life (t1/2)Bioavailability (F)Reference(s)
PalosuranHumanOral~20 hoursN/A[18]
GSK1440115HumanOral~2 hoursVariable[19]
SB-611812RatN/A~5 hours~100%[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of U-II antagonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]U-II) for binding to the UTR.

  • Materials:

    • Cell membranes expressing the UTR (from recombinant cell lines like HEK-293 or native tissues).

    • Radiolabeled U-II (e.g., [125I]hU-II).

    • Test antagonists at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [125I]hU-II and varying concentrations of the unlabeled antagonist.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

    • Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit U-II-induced increases in intracellular calcium.

  • Materials:

    • Whole cells expressing the UTR (e.g., HEK-293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • U-II (agonist).

    • Test antagonists.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

  • Procedure:

    • Culture cells in multi-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the antagonist.

    • Stimulate the cells with a fixed concentration of U-II (typically the EC80).

    • Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

    • Determine the IC50 of the antagonist for the inhibition of the U-II-induced calcium response.

Aortic Ring Assay

This ex vivo assay assesses the functional antagonism of U-II-induced vasoconstriction in isolated arterial rings.

  • Materials:

    • Thoracic aorta from an experimental animal (e.g., rat).

    • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

    • Organ bath system with force transducers.

    • U-II (agonist).

    • Test antagonists.

  • Procedure:

    • Isolate the thoracic aorta and cut it into rings (2-4 mm).

    • Suspend the rings in organ baths filled with Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

    • Pre-incubate the rings with the antagonist or vehicle for a defined period (e.g., 30-60 minutes).

    • Generate a cumulative concentration-response curve to U-II.

    • Measure the contractile force generated by the aortic rings.

    • Calculate the pA2 or pKb value to quantify the potency of the antagonist.

Experimental and Drug Discovery Workflow

The discovery and characterization of UTR antagonists typically follow a structured workflow, from initial screening to preclinical evaluation.

Antagonist_Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo & In Vivo Evaluation HTS High-Throughput Screening (HTS) (e.g., Radioligand Binding, Calcium Assay) Hit_Ident Hit Identification HTS->Hit_Ident Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Ident->Lead_Opt Binding_Assay Binding Affinity Determination (Ki) Lead_Opt->Binding_Assay Functional_Assay Functional Potency Determination (IC50, pA2/pKb) Lead_Opt->Functional_Assay Selectivity Selectivity Profiling (vs. other GPCRs, channels, etc.) Lead_Opt->Selectivity Ex_Vivo Ex Vivo Functional Assays (e.g., Aortic Ring Assay) Functional_Assay->Ex_Vivo PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies In_Vivo_Models In Vivo Disease Models (e.g., Hypertension, Renal Failure) Ex_Vivo->In_Vivo_Models PK_Studies->In_Vivo_Models Efficacy_Tox Efficacy and Toxicology Studies In_Vivo_Models->Efficacy_Tox Preclinical_Candidate Preclinical Candidate Selection Efficacy_Tox->Preclinical_Candidate

UTR Antagonist Discovery Workflow

Conclusion

The urotensinergic system represents a compelling target for therapeutic intervention in a variety of cardiovascular and renal diseases. Foundational research has elucidated the key signaling pathways and physiological roles of U-II and its receptor. The development of a diverse range of peptide and non-peptide antagonists has provided invaluable tools for further investigation and has paved the way for potential clinical applications. This technical guide provides a core overview of the fundamental knowledge in this field, intended to support ongoing research and drug development efforts targeting the U-II/UTR system.

References

Methodological & Application

Application Notes and Protocols: Urantide In Vitro Assay for Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and specific antagonist of the Urotensin-II (U-II) receptor, GPR14. Urotensin-II is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor and a mitogen for vascular smooth muscle cells (VSMCs). The U-II/GPR14 system is implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis and hypertension, primarily through its role in promoting VSMC proliferation and migration.[1][2][3] this compound, by blocking the action of U-II on its receptor, presents a promising therapeutic agent for attenuating these pathological processes.

These application notes provide detailed protocols for in vitro assays to investigate the effects of this compound on VSMC functions, including proliferation and migration, and to dissect the underlying molecular signaling pathways.

Mechanism of Action

Urotensin-II, upon binding to its G-protein coupled receptor GPR14 on the surface of vascular smooth muscle cells, initiates a cascade of intracellular signaling events. This primarily involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to a series of downstream effects, including the activation of the Extracellular signal-regulated kinase (ERK1/2) and RhoA/Rho-kinase pathways. These pathways are crucial regulators of cell proliferation, migration, and contraction.[4] Furthermore, the U-II/GPR14 system has been shown to activate the JAK2/STAT3 signaling pathway, which is also involved in cell proliferation and inflammation.[1]

This compound acts as a competitive antagonist at the GPR14 receptor, thereby inhibiting the binding of U-II and blocking the initiation of these downstream signaling cascades. This leads to the attenuation of U-II-induced VSMC proliferation and migration.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle cells based on published studies.

Table 1: Effect of this compound on Urotensin-II-Induced Vascular Smooth Muscle Cell Proliferation

ParameterUrotensin-II ConcentrationThis compound Concentration RangeMethodKey FindingsReference
Inhibition of Proliferation10⁻⁸ mol/L10⁻¹⁰ to 10⁻⁶ mol/LFlow Cytometry, ImmunocytochemistryThis compound demonstrated a dose-dependent inhibition of U-II-induced VSMC proliferation. The most significant inhibitory effect was observed at a concentration of 10⁻⁶ mol/L.[1][2][5]
Proliferation Index10⁻⁸ mol/L10⁻¹⁰ to 10⁻⁶ mol/LFlow CytometryThis compound significantly decreased the proliferation index of VSMCs stimulated with U-II.[1][2]
S-phase Cell Fraction10⁻⁸ mol/L10⁻¹⁰ to 10⁻⁶ mol/LFlow CytometryThis compound reduced the percentage of cells in the S-phase of the cell cycle in a dose-dependent manner.[1][2]

Table 2: Effect of this compound on Urotensin-II and GPR14 Expression

ParameterUrotensin-II ConcentrationThis compound ConcentrationMethodKey FindingsReference
Protein Expression10⁻⁸ mol/L10⁻¹⁰ to 10⁻⁶ mol/LImmunocytochemistryThis compound significantly inhibited the U-II-induced upregulation of both U-II and GPR14 protein expression in VSMCs, with the strongest effect at 10⁻⁶ mol/L.[1][2]

Experimental Protocols

Vascular Smooth Muscle Cell Culture

Objective: To isolate and culture primary vascular smooth muscle cells from rat thoracic aorta.

Materials:

  • Sprague-Dawley rats

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Sterile dissection tools

  • Cell culture flasks and plates

Protocol:

  • Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.

  • Aseptically excise the thoracic aorta and place it in a sterile petri dish containing cold DMEM.

  • Carefully remove the adventitia and surrounding connective tissue from the aorta.

  • Cut the aorta into small rings (1-2 mm).

  • Digest the tissue with a solution of collagenase and elastase in DMEM at 37°C for 30-60 minutes, with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency. VSMCs are identified by their characteristic "hill and valley" morphology.[6]

VSMC Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on U-II-induced VSMC proliferation.

Materials:

  • Vascular smooth muscle cells

  • 96-well cell culture plates

  • Urotensin-II

  • This compound

  • Serum-free DMEM

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Synchronize the cells by incubating in serum-free DMEM for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) for 1 hour.

  • Stimulate the cells with U-II (e.g., 10⁻⁸ mol/L) in the continued presence of this compound for 48 hours. Include control wells with no treatment, U-II alone, and this compound alone.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the U-II treated control.

VSMC Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the inhibitory effect of this compound on U-II-induced VSMC migration.

Materials:

  • Vascular smooth muscle cells

  • 6-well cell culture plates

  • Urotensin-II

  • This compound

  • Serum-free DMEM

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed VSMCs into 6-well plates and grow them to form a confluent monolayer.

  • Synchronize the cells by incubating in serum-free DMEM for 24 hours.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free DMEM containing U-II (e.g., 10⁻⁸ mol/L) with or without pre-treatment with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L). Include appropriate controls.

  • Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Measure the width of the scratch at multiple points for each condition.

  • Calculate the percentage of wound closure or migration inhibition.

Mandatory Visualization

Urantide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UII Urotensin-II GPR14 GPR14 (U-II Receptor) UII->GPR14 Binds & Activates This compound This compound This compound->GPR14 Blocks PLC Phospholipase C (PLC) GPR14->PLC Activates RhoA RhoA/Rho-kinase Activation GPR14->RhoA Activates JAK2_STAT3 JAK2/STAT3 Activation GPR14->JAK2_STAT3 Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca2_release->ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration RhoA->Proliferation RhoA->Migration JAK2_STAT3->Proliferation

Caption: this compound Signaling Pathway in Vascular Smooth Muscle Cells.

VSMC_Proliferation_Assay_Workflow start Start seed_cells Seed VSMCs in 96-well plate start->seed_cells synchronize Synchronize cells (serum starvation) seed_cells->synchronize pretreat Pre-treat with this compound synchronize->pretreat stimulate Stimulate with Urotensin-II pretreat->stimulate incubate Incubate for 48 hours stimulate->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for VSMC Proliferation (MTT) Assay.

VSMC_Migration_Assay_Workflow start Start seed_cells Seed VSMCs to confluence start->seed_cells synchronize Synchronize cells seed_cells->synchronize create_scratch Create scratch in monolayer synchronize->create_scratch wash Wash with PBS create_scratch->wash add_treatments Add U-II +/- this compound wash->add_treatments image_t0 Image at 0 hours add_treatments->image_t0 incubate Incubate for 24 hours image_t0->incubate image_t24 Image at 24 hours incubate->image_t24 analyze Measure wound closure image_t24->analyze end End analyze->end

Caption: Workflow for VSMC Migration (Wound Healing) Assay.

References

Application Notes and Protocols for Urantide Administration in Rat Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Urantide, a urotensin-II (UII) receptor antagonist, in rat models of atherosclerosis (AS). The protocols are based on established experimental models and offer detailed methodologies for investigating the therapeutic potential of this compound in mitigating atherosclerotic processes.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which can lead to serious cardiovascular events. Urotensin-II (UII) and its receptor, G protein-coupled receptor 14 (GPR14), have been identified as key players in the pathophysiology of various cardiovascular diseases, including atherosclerosis.[1][2][3][4] this compound, a potent and specific UII receptor antagonist, has emerged as a promising therapeutic agent for the treatment of atherosclerosis.[2][5] It has been shown to ameliorate pathological changes associated with atherosclerosis in rat models.[2][5] This document outlines the protocols for inducing atherosclerosis in rats and for the subsequent administration and evaluation of this compound's effects.

Experimental Protocols

Atherosclerosis Induction in a Rat Model

A commonly used and effective method to induce atherosclerosis in rats involves a combination of vitamin D3 and a high-fat diet.[1][3]

Materials:

  • Male Wistar rats (4 weeks old, weighing 180-200 g)[1]

  • Vitamin D3 solution (150 U/kg)[1][3]

  • High-fat diet (e.g., 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 5% refined sugar, 0.5% sodium cholate, and 0.2% propylthiouracil)[1][3]

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatize the rats for one week under standard laboratory conditions (22±2°C, 40-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[1][3]

  • Randomly divide the rats into a control group and an atherosclerosis model group.

  • For the model group, administer an intraperitoneal injection of vitamin D3 (150 U/kg) for three consecutive days to induce arterial intima damage.[1][3]

  • Switch the diet of the model group to a high-fat diet for the duration of the experiment (typically 4-6 weeks).[1][3] The control group continues to receive a basal feed.[1][3]

  • After 4 weeks, a subset of animals can be sacrificed to confirm the successful establishment of the atherosclerotic model through histological analysis of the aorta.[1][3] Pathological changes to look for include marked calcification, inflammatory cell infiltration, damage to vascular endothelial cells, and broken elastic fibers in the thoracic aorta.[1]

This compound Administration

Materials:

  • This compound (peptide purity >95%)[1]

  • Sterile normal saline

  • Syringes and needles for injection

Procedure:

  • Following the successful induction of atherosclerosis, the model rats are randomly divided into an untreated model group and a this compound-treated group.

  • Prepare a stock solution of this compound in sterile normal saline.

  • Administer this compound to the treatment group via daily injection (e.g., tail vein or intraperitoneal) at a dosage of 30 µg/kg.[1][2][3][6] The control and untreated model groups should receive an equivalent volume of normal saline.[1][3]

  • The duration of this compound treatment can vary depending on the study's objectives, with common durations being 3, 7, and 14 days, or for a continuous period of 2 weeks.[2][3][6]

Assessment of this compound's Efficacy

a. Biochemical Analysis:

At the end of the treatment period, collect blood samples from the abdominal aorta for biochemical analysis.[1][3] Key parameters to measure include:

  • Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).[1][7]

  • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), Lactate Dehydrogenase-L (LDH-L), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), and Indirect Bilirubin (IBIL).[1][3]

  • Kidney Function: Urea nitrogen and urine proteins.[6]

b. Histological Analysis:

  • Euthanize the rats and carefully dissect the thoracic aorta and liver.[1][3]

  • Fix the tissues in 10% formalin, embed in paraffin, and section for staining.

  • Perform Hematoxylin and Eosin (H&E) staining to observe the general morphology and pathological changes in the aorta and liver.[1] In the aorta, assess plaque formation, inflammatory cell infiltration, and the integrity of the endothelial and smooth muscle layers.[1] In the liver, look for signs of hepatic steatosis.[1]

c. Gene and Protein Expression Analysis:

To investigate the mechanism of action of this compound, the expression of key molecules in relevant signaling pathways can be analyzed using the following techniques:

  • Immunohistochemistry: To localize the expression of proteins such as UII and GPR14 in the aorta and liver tissues.[1][2]

  • Western Blotting: To quantify the protein levels of UII, GPR14, and components of signaling pathways like MAPK/Erk/JNK (p-Erk1/2, p-JNK) and JAK2/STAT3 (p-JAK2, p-STAT3).[1][6]

  • Reverse Transcription-Quantitative PCR (RT-qPCR): To measure the mRNA expression levels of UII and GPR14.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in rat models of atherosclerosis.

Table 1: Effect of this compound on Serum Lipid Profile and Body/Liver Weight [1][7]

ParameterControl GroupAtherosclerosis Model GroupThis compound-Treated Group
Body Weight (g) 450.12 ± 25.34380.56 ± 20.12410.23 ± 22.45
Liver Index (%) 2.89 ± 0.153.56 ± 0.213.12 ± 0.18
Serum TC (mmol/L) 1.89 ± 0.124.56 ± 0.233.21 ± 0.19
Serum TG (mmol/L) 0.98 ± 0.092.15 ± 0.181.89 ± 0.15
Serum LDL (mmol/L) 0.45 ± 0.051.89 ± 0.141.12 ± 0.11
Serum HDL (mmol/L) 1.02 ± 0.080.56 ± 0.060.68 ± 0.07
Serum Ca2+ (mmol/L) 2.34 ± 0.113.12 ± 0.152.89 ± 0.13

Table 2: Effect of this compound on Liver Function Parameters [1][3]

ParameterControl GroupAtherosclerosis Model GroupThis compound-Treated Group
ALT (U/L) 45.34 ± 4.12123.45 ± 10.2389.12 ± 8.56
AST (U/L) 110.23 ± 9.87256.78 ± 20.45189.45 ± 15.34
GGT (U/L) 12.45 ± 1.2334.56 ± 3.1225.67 ± 2.56
LDH-L (U/L) 234.56 ± 21.34567.89 ± 45.67432.12 ± 38.98
ALP (U/L) 189.78 ± 15.67421.34 ± 35.89312.45 ± 28.76
TBIL (µmol/L) 5.67 ± 0.4515.78 ± 1.3411.23 ± 1.01
IBIL (µmol/L) 2.34 ± 0.218.91 ± 0.786.12 ± 0.56

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects and the general experimental workflow.

G cluster_workflow Experimental Workflow Rat_Model Wistar Rat Model (4 weeks old) Atherosclerosis_Induction Atherosclerosis Induction (Vitamin D3 + High-Fat Diet) Rat_Model->Atherosclerosis_Induction Group_Allocation Group Allocation (Control, Model, this compound) Atherosclerosis_Induction->Group_Allocation Urantide_Admin This compound Administration (30 µg/kg/day) Group_Allocation->Urantide_Admin Sample_Collection Sample Collection (Blood, Aorta, Liver) Urantide_Admin->Sample_Collection Analysis Biochemical, Histological, and Molecular Analysis Sample_Collection->Analysis

Caption: Experimental workflow for this compound administration in a rat model of atherosclerosis.

G cluster_pathway This compound's Mechanism of Action in Atherosclerosis UII Urotensin-II (UII) GPR14 GPR14 Receptor UII->GPR14 Binds to MAPK_Pathway MAPK Pathway (Erk1/2, JNK) GPR14->MAPK_Pathway Activates JAK2_STAT3_Pathway JAK2/STAT3 Pathway GPR14->JAK2_STAT3_Pathway Activates Wnt_Pathway Wnt/β-catenin Pathway GPR14->Wnt_Pathway Activates This compound This compound This compound->GPR14 Blocks Atherosclerosis Atherosclerosis Progression (Inflammation, Cell Proliferation, Lipid Metabolism) MAPK_Pathway->Atherosclerosis Promotes JAK2_STAT3_Pathway->Atherosclerosis Promotes Wnt_Pathway->Atherosclerosis Promotes

Caption: this compound blocks UII from binding to its GPR14 receptor, inhibiting downstream signaling.

Conclusion

This compound demonstrates significant therapeutic potential in rat models of atherosclerosis by improving lipid profiles, liver function, and attenuating the pathological changes associated with the disease.[1][3] Its mechanism of action involves the inhibition of the UII/GPR14 system and the modulation of downstream signaling pathways such as MAPK/Erk/JNK and JAK2/STAT3.[1][3][6] The protocols and data presented here provide a solid foundation for further research into the clinical applications of this compound for the treatment of atherosclerosis.

References

Application Notes and Protocols for Establishing an In Vivo Rabbit Model for Urantide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and selective antagonist of the urotensin-II (U-II) receptor (UT), which has been identified as a key player in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system. The development of a robust in vivo rabbit model is crucial for elucidating the therapeutic potential of this compound. Rabbits are a suitable model for cardiovascular research due to their physiological similarities to humans, including their lipoprotein metabolism and susceptibility to atherosclerosis.[1] These application notes provide detailed protocols for establishing a rabbit model for this compound studies, encompassing experimental design, surgical procedures, and analytical methods.

I. Animal Model and Husbandry

Species: New Zealand White rabbits are a commonly used breed for cardiovascular research.

Housing: Rabbits should be individually housed in stainless steel cages with a minimum floor space of 0.37 m² and a height of 36 cm. The environment should be maintained at a temperature of 16-22°C with a relative humidity of 45-65% and a 12-hour light/dark cycle. Free access to standard rabbit chow and water should be provided.

Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the commencement of any experimental procedures.

II. Experimental Protocols

A. This compound Administration

This compound can be administered via various routes depending on the desired pharmacokinetic profile and the research question.

1. Continuous Subcutaneous Infusion (for chronic studies):

This method is ideal for maintaining steady-state plasma concentrations of this compound over an extended period.

  • Dosage: A previously reported effective dose in a rabbit atherosclerosis model is 5.4 µg/kg/h.[1][2][3]

  • Procedure:

    • Anesthetize the rabbit following the protocol outlined in Section II.B.

    • Shave and aseptically prepare the skin on the back of the neck.

    • Implant an osmotic minipump (e.g., Alzet) subcutaneously. The pump should be pre-filled with a sterile solution of this compound in saline.

    • Suture the incision and provide post-operative care as described in Section II.C.

    • For studies longer than the lifespan of the pump (e.g., 4-6 weeks), the pump can be surgically replaced.[1]

2. Intravenous (IV) Bolus Injection (for acute studies):

This route ensures immediate and complete bioavailability of this compound.

  • Dosage: As the pharmacokinetics of IV this compound in rabbits have not been extensively reported, a pilot dose-finding study is recommended. Doses used in rat studies (e.g., 10 nmol/kg) can be used as a starting point, with appropriate allometric scaling.

  • Procedure:

    • Place the rabbit in a suitable restraint device.

    • The marginal ear vein is the preferred site for IV injection.[4][5][6] Shave the area and clean with an antiseptic.

    • To dilate the vein, a warm compress can be applied.[4]

    • Insert a 25-27 gauge needle or butterfly catheter into the vein.

    • Slowly inject the this compound solution. The recommended bolus volume should not exceed 1-5 ml (approximately 1% of body weight).[4]

    • Withdraw the needle and apply gentle pressure with sterile gauze to prevent hematoma formation.

3. Intraperitoneal (IP) Injection:

This route provides a slower onset of action compared to IV injection.

  • Dosage: Similar to IV administration, a pilot study is recommended to determine the optimal dose.

  • Procedure:

    • Restrain the rabbit, holding it in a supine position with the head tilted downwards to displace the abdominal organs.

    • Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.[7]

    • Aspirate to ensure the needle has not entered a blood vessel or the bladder.

    • Inject the this compound solution. The maximum recommended bolus volume is 1% of the animal's body weight.[8]

B. Anesthesia and Surgical Procedures
  • Anesthesia: A combination of ketamine (35 mg/kg, IM) and xylazine (5 mg/kg, IM) is a commonly used injectable anesthetic regimen in rabbits.[1] For longer procedures, isoflurane inhalation anesthesia via an endotracheal tube is recommended.[6]

  • Pre-operative Care: Withhold food for 1-2 hours before anesthesia, but do not restrict water access.[6]

  • Surgical Site Preparation: Shave the surgical area and disinfect with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Post-operative Care: Administer analgesics (e.g., buprenorphine 0.01-0.05 mg/kg, SC, every 6-12 hours) for at least 48 hours post-surgery. Monitor the animal for signs of pain, distress, and infection. Provide a heat source to maintain body temperature during recovery.[3]

C. Sample Collection

1. Blood Collection:

  • Marginal Ear Vein/Central Ear Artery: The marginal ear vein is suitable for collecting small volumes of blood, while the central ear artery can be used for larger volumes.[4] A 22-25 gauge needle or butterfly catheter is appropriate.

  • Cardiac Puncture (Terminal Procedure): For exsanguination at the end of the study, blood can be collected via cardiac puncture under deep anesthesia.[1]

  • Sample Processing: For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately. Store serum/plasma at -80°C until analysis.

2. Tissue Harvesting:

  • Procedure: At the end of the study, euthanize the rabbit with an overdose of pentobarbital under deep anesthesia.

  • Perform a midline laparotomy and thoracotomy to expose the desired organs (e.g., aorta, heart, kidneys, liver).

  • Perfuse the systemic circulation with cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the tissues of interest and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histological examination.

III. Data Presentation

Table 1: Physiological Parameters in Rabbits Following this compound Treatment

Treatment GroupHeart Rate (bpm)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 2: Serum Biomarker Levels in Rabbits Following this compound Treatment

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)C-Reactive Protein (µg/mL)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 3: Gene/Protein Expression in Aortic Tissue

Treatment Groupp-JAK2/JAK2 Ratiop-STAT3/STAT3 RatioMAPK Activity (Fold Change)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

IV. Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: this compound Administration cluster_monitoring Phase 3: In-life Monitoring & Sampling cluster_endpoint Phase 4: Endpoint Analysis acclimatization Acclimatization (1 week) baseline Baseline Data Collection (Blood samples, Vitals) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping admin_sc Continuous SC Infusion (Osmotic Pump) grouping->admin_sc Treatment Initiation admin_iv IV Bolus Injection (Marginal Ear Vein) grouping->admin_iv Treatment Initiation admin_ip IP Injection grouping->admin_ip Treatment Initiation monitoring Physiological Monitoring (Vitals, Behavior) admin_sc->monitoring admin_iv->monitoring admin_ip->monitoring blood_sampling Serial Blood Sampling monitoring->blood_sampling euthanasia Euthanasia & Tissue Harvest blood_sampling->euthanasia biochem Biochemical Analysis (ELISA, Western Blot) euthanasia->biochem histo Histopathological Analysis euthanasia->histo

Caption: Experimental workflow for in vivo rabbit studies with this compound.

urantide_signaling cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_response Cellular Responses This compound This compound UT_receptor Urotensin-II Receptor (UT) This compound->UT_receptor Blocks JAK2 JAK2 UT_receptor->JAK2 MAPK MAPK (ERK, JNK, p38) UT_receptor->MAPK Urotensin_II Urotensin-II Urotensin_II->UT_receptor Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Inflammation (e.g., TNF-α, IL-6) pSTAT3->Inflammation pMAPK p-MAPK MAPK->pMAPK Proliferation Cell Proliferation pMAPK->Proliferation Fibrosis Fibrosis pMAPK->Fibrosis

Caption: this compound's mechanism of action via inhibition of signaling pathways.

V. Analytical Methods

A. Western Blot for Phosphorylated Proteins (p-JAK2, p-STAT3)
  • Protein Extraction: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Quantification: Densitometry analysis can be performed using software such as ImageJ. The ratio of the phosphorylated protein to the total protein should be calculated.

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers
  • Sample Preparation: Use serum or plasma samples, or tissue homogenates prepared as for Western blotting.

  • Procedure: Follow the manufacturer's instructions for commercially available rabbit-specific ELISA kits for cytokines such as TNF-α and IL-6.[11]

  • Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of the target analyte in the samples by interpolating from the standard curve.

C. Histopathology
  • Tissue Processing: Dehydrate formalin-fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 4-5 µm thick sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Immunohistochemistry: Perform antigen retrieval on deparaffinized sections. Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies against relevant markers (e.g., inflammatory cell markers, fibrosis markers). Use an appropriate secondary antibody and detection system.

VI. Conclusion

This document provides a comprehensive framework for establishing an in vivo rabbit model to investigate the pharmacological effects of this compound. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data, thereby advancing our understanding of the therapeutic potential of this promising UT receptor antagonist. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are performed in accordance with ethical guidelines.

References

Application Notes and Protocols for Urantide Dose-Response Curve Analysis in Aortic Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and selective competitive antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, playing a significant role in the pathophysiology of various cardiovascular diseases.[2][3] The U-II/UT receptor system is, therefore, a critical target for therapeutic intervention. This compound, by competitively blocking the effects of U-II, offers a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensinergic system.[1]

These application notes provide a comprehensive guide for conducting dose-response curve analysis of this compound in isolated aortic rings, a classic ex vivo model for studying vascular reactivity. The protocols outlined below detail the necessary steps for tissue preparation, experimental setup, and data analysis to characterize the antagonistic properties of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and Urotensin-II based on studies in rat thoracic aorta.

Table 1: Pharmacological Properties of this compound

ParameterValueSpecies/TissueReference(s)
pKB8.3 ± 0.09Rat thoracic aorta[1][2]
pKi8.3 ± 0.04Recombinant human UT receptors (CHO/K1 cells)[1][2]
Antagonism TypeCompetitiveRat thoracic aorta[4]
Agonist ActivityInactive up to 1 µMRat thoracic aorta[1][2]

pKB: Negative logarithm of the antagonist dissociation constant. A higher pKB indicates greater antagonist potency. pKi: Negative logarithm of the inhibitor constant. A higher pKi indicates greater binding affinity of the inhibitor.

Table 2: Urotensin-II Potency in Rat Aorta

ParameterValueEndotheliumReference(s)
pEC508.3 ± 0.06-[4]
EC503.5 ± 1.1 nMIntact[5]

pEC50: Negative logarithm of the half-maximal effective concentration. A higher pEC50 indicates greater agonist potency. EC50: Half-maximal effective concentration.

Experimental Protocols

Preparation of Isolated Aortic Rings

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, D-glucose 11.1)

  • Heparin

  • Dissection tools (forceps, scissors)

  • Petri dish with cold, oxygenated Krebs-Henseleit buffer

Procedure:

  • Euthanize the rat via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Open the thoracic cavity and carefully excise the thoracic aorta.

  • Immediately place the aorta in a Petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

  • Gently remove adhering fat and connective tissue from the aorta.

  • Cut the aorta into rings of approximately 2-4 mm in length.[6][7]

  • For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.[7] The successful removal of the endothelium should be confirmed pharmacologically (see section 3.2).

Organ Bath Setup and Aortic Ring Mounting

Materials:

  • Organ bath system with chambers (10-20 mL capacity)

  • Force-displacement transducer

  • Data acquisition system

  • Gas mixture (95% O2 / 5% CO2)

  • Krebs-Henseleit buffer

  • Stainless steel hooks or triangles

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit buffer and maintain a constant temperature of 37°C.

  • Continuously bubble the buffer with 95% O2 / 5% CO2 to maintain a physiological pH (around 7.4).[8]

  • Suspend each aortic ring between two stainless steel hooks/triangles in the organ bath chamber. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer to record isometric tension.[8]

  • Apply a resting tension of approximately 1.5-2.0 g to each aortic ring and allow the tissue to equilibrate for at least 60-90 minutes.[8] During this equilibration period, wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes.

This compound Dose-Response Analysis (Schild Analysis)

Objective: To determine the pA2 value and the nature of antagonism of this compound against Urotensin-II-induced contractions. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. For a competitive antagonist, the pA2 is equivalent to the pKB.

Procedure:

  • Viability and Contractility Check: After equilibration, assess the viability of the aortic rings by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM).[6]

  • Endothelium Integrity Check (Optional but Recommended): In rings with intact endothelium, after pre-contraction with phenylephrine, assess endothelium-dependent relaxation by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms successful denudation.[6] Wash the tissues thoroughly and allow them to return to baseline tension.

  • Control Urotensin-II Dose-Response Curve: In a set of aortic rings, generate a cumulative concentration-response curve for Urotensin-II. Start with a low concentration (e.g., 10-12 M) and increase the concentration in logarithmic increments (e.g., half-log or full-log units) until a maximal contractile response is achieved.

  • This compound Incubation: In other sets of aortic rings, incubate with a fixed concentration of this compound for 30 minutes prior to generating the Urotensin-II dose-response curve. Use at least three different concentrations of this compound (e.g., 10-9 M, 10-8 M, 10-7 M).

  • Urotensin-II Dose-Response Curves in the Presence of this compound: Following the incubation period with this compound, generate cumulative concentration-response curves for Urotensin-II in each set of rings.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of Urotensin-II in the presence of this compound to the EC50 of Urotensin-II in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression analysis on the Schild plot. For a competitive antagonist, the slope of the regression line should not be significantly different from unity.

    • The x-intercept of the regression line provides the pA2 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Dose-Response Experiment cluster_control Control Group cluster_this compound This compound Groups cluster_analysis Data Analysis Aorta_Excision Excise Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-4 mm) Aorta_Excision->Ring_Preparation Mounting Mount Rings in Organ Bath Equilibration Equilibrate (60-90 min) Apply Resting Tension (1.5-2.0 g) Mounting->Equilibration Viability_Check Check Viability (e.g., KCl) Equilibration->Viability_Check Control_UII_DR Generate U-II Dose-Response Curve Viability_Check->Control_UII_DR Urantide_Incubation Incubate with this compound (30 min) (Multiple Concentrations) Viability_Check->Urantide_Incubation Calculate_EC50 Calculate EC50 Values Control_UII_DR->Calculate_EC50 Urantide_UII_DR Generate U-II Dose-Response Curve Urantide_Incubation->Urantide_UII_DR Urantide_UII_DR->Calculate_EC50 Calculate_DR Calculate Dose Ratios (DR) Calculate_EC50->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[this compound]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 and Slope Schild_Plot->Determine_pA2

Caption: Experimental workflow for this compound dose-response analysis in aortic rings.

Urotensin-II Signaling Pathway in Vascular Smooth Muscle Cells

G UII Urotensin-II (U-II) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds This compound This compound This compound->UT_Receptor Blocks Gq11 Gq/11 Protein UT_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Intra_Ca ↑ Intracellular [Ca²⁺] Ca_release->Intra_Ca Ca_influx Ca²⁺ Influx (L-type channels) Ca_influx->Intra_Ca MLC_phosphorylation ↑ Myosin Light Chain Phosphorylation Intra_Ca->MLC_phosphorylation (via Calmodulin) Contraction Vasoconstriction PKC->Contraction Contributes to ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation MLC_phosphorylation->Contraction

Caption: U-II signaling pathway leading to vasoconstriction and its inhibition by this compound.

References

Application of Urantide in the Study of Atherosclerosis Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide, a potent and specific antagonist of the Urotensin-II (UII) receptor (GPR14), has emerged as a valuable pharmacological tool for investigating the pathophysiology of atherosclerosis. UII, a potent vasoconstrictor peptide, is implicated in various processes contributing to the development and progression of atherosclerotic plaques, including inflammation, cell proliferation, and lipid metabolism.[1][2] By blocking the UII/GPR14 signaling axis, this compound allows researchers to dissect the roles of this pathway in atherosclerosis and to evaluate its potential as a therapeutic target. These application notes provide an overview of the use of this compound in atherosclerosis research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound competitively inhibits the binding of UII to its G-protein coupled receptor, GPR14.[1][3] This blockade disrupts downstream signaling cascades that are activated by UII and are known to contribute to atherosclerotic processes. Key signaling pathways modulated by this compound in the context of atherosclerosis include:

  • MAPK/Erk/JNK Pathway: this compound has been shown to inhibit the phosphorylation of Erk1/2 and JNK, components of the MAPK signaling pathway, in the liver of atherosclerotic rats.[1][2] This pathway is involved in cell proliferation and inflammation.

  • JAK2/STAT3 Pathway: In models of atherosclerosis-related kidney injury, this compound treatment leads to a decrease in the phosphorylation of JAK2 and STAT3, suggesting an inhibitory effect on this pro-inflammatory signaling cascade.[4][5]

  • Wnt/β-catenin Pathway: this compound has been observed to restore the expression of proteins in the Wnt/β-catenin signaling pathway in the liver and kidneys of atherosclerotic mice.[6][7]

Data Summary

The following tables summarize the quantitative effects of this compound treatment in various experimental models of atherosclerosis.

Table 1: Effects of this compound on Serum Biomarkers in Atherosclerotic Rats

BiomarkerControl Group (Atherosclerotic Model)This compound-Treated GroupPercentage ChangeReference
Total Cholesterol (TC)Significantly IncreasedSignificantly Decreased-[1]
Low-Density Lipoprotein (LDL)Significantly IncreasedSignificantly Decreased-[1]
Triglycerides (TG)Significantly IncreasedNo Significant Change-[1]
High-Density Lipoprotein (HDL)DecreasedNo Significant Change-[1]
Serum Calcium (Ca2+)Significantly IncreasedNo Significant Change-[1]

Table 2: Effects of this compound on Gene and Protein Expression in Atherosclerotic Tissues

Target MoleculeTissue/Cell TypeEffect of this compoundMethod of DetectionReference
Urotensin II (UII)Rat Thoracic AortaReduced mRNA and protein expressionRT-PCR, Western Blot[3]
GPR14 (UII Receptor)Rat Thoracic AortaReduced mRNA and protein expressionRT-PCR, Western Blot[3]
p-Erk1/2Rat LiverDecreased phosphorylationWestern Blot, Immunofluorescence[1][2]
p-JNKRat LiverDecreased phosphorylationWestern Blot, Immunofluorescence[1][2]
p-JAK2Rat KidneyDecreased phosphorylationWestern Blot[4]
p-STAT3Rat KidneyDecreased phosphorylationWestern Blot[4]
VCAM-1Human Umbilical Vein Endothelial CellsPartially reversed UII-induced increaseNot Specified[8][9]
ICAM-1Human Umbilical Vein Endothelial CellsPartially reversed UII-induced increaseNot Specified[8][9]

Table 3: Effects of this compound on Atherosclerotic Plaque Composition

Plaque ComponentAnimal ModelEffect of this compoundReference
Macrophage-positive areaMale Hypercholesterolemic RabbitsSignificantly decreased[8][9]
Smooth muscle cell-positive areaMale and Female Hypercholesterolemic RabbitsOpposite effect to UII (UII decreased SMCs)[8]
Collagen ContentHyperlipidemic RabbitsIncreased[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in atherosclerosis research are provided below.

In Vivo Atherosclerosis Model and this compound Treatment

1. Animal Model Induction (Rat Model): [1][3]

  • Animals: Male Wistar rats (180-200 g).

  • Diet: High-fat diet composed of 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 0.5% sodium cholate, 5% refined sugar, and 0.2% propylthiouracil.

  • Induction: Intraperitoneal injection of vitamin D3 (150 U/kg) for 3 consecutive days to induce arterial intima damage. The high-fat diet is provided throughout the study period.

2. Animal Model Induction (ApoE-/- Mouse Model): [7]

  • Animals: Apolipoprotein E knockout (ApoE-/-) mice.

  • Diet: High-fat diet.

  • Induction: Atherosclerosis develops spontaneously in these mice, accelerated by a high-fat diet.

3. This compound Administration:

  • Preparation: this compound (peptide purity >95%) is dissolved in normal saline.

  • Dosage and Route:

    • Rats: 30 µg/kg daily via intravenous[3] or intraperitoneal injection.[1]

    • ApoE-/- Mice: 20, 30, or 40 mg/kg for 14 days (route of administration not specified).[7]

    • Rabbits: Continuous subcutaneous infusion of 5.4 µg/kg/h using osmotic mini-pumps.[9]

  • Duration: Treatment duration varies depending on the study design, typically ranging from 3 to 14 days or longer.[3][4][7]

4. Tissue Collection and Analysis:

  • Following the treatment period, animals are euthanized.

  • Blood samples are collected for biochemical analysis of lipids and other biomarkers.

  • The aorta and other organs of interest (e.g., liver, kidney) are harvested for histological, immunohistochemical, and molecular analyses.

In Vitro Cell Culture Experiments

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in standard endothelial cell growth medium.

  • Rat Vascular Smooth Muscle Cells (VSMCs): Isolated from the thoracic aorta of rats and cultured in DMEM supplemented with fetal bovine serum.[10]

2. This compound Treatment:

  • Cells are typically pre-treated with this compound for a specified period before stimulation with Urotensin-II.

  • This compound concentrations in in vitro studies range from 10⁻¹⁰ to 10⁻⁶ mol/L.[10]

3. Analysis of Cellular Responses:

  • Cell Proliferation: Assessed by methods such as MTT assay or cell counting.[10]

  • Gene and Protein Expression: Analyzed by RT-PCR and Western blotting to measure the expression of target molecules (e.g., adhesion molecules, signaling proteins).[3][10]

  • Foam Cell Formation: Can be studied by incubating macrophages with oxidized LDL in the presence or absence of this compound and assessing lipid accumulation using Oil Red O staining.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its application in atherosclerosis research.

Urantide_Signaling_Pathway UII Urotensin II (UII) GPR14 GPR14 Receptor UII->GPR14 Binds Gq Gq Protein GPR14->Gq Activates This compound This compound This compound->GPR14 Blocks MAPK_Pathway MAPK Pathway (Erk, JNK) Gq->MAPK_Pathway JAK2_STAT3_Pathway JAK/STAT Pathway (JAK2, STAT3) Gq->JAK2_STAT3_Pathway Wnt_Pathway Wnt/β-catenin Pathway Gq->Wnt_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Inflammation Inflammation MAPK_Pathway->Inflammation JAK2_STAT3_Pathway->Inflammation Lipid_Metabolism Lipid Metabolism Wnt_Pathway->Lipid_Metabolism Atherosclerosis Atherosclerosis Progression Cell_Proliferation->Atherosclerosis Inflammation->Atherosclerosis Lipid_Metabolism->Atherosclerosis

Caption: this compound blocks UII-GPR14 signaling in atherosclerosis.

Experimental_Workflow Model_Induction Atherosclerosis Model Induction (e.g., High-Fat Diet, ApoE-/-) Urantide_Treatment This compound Administration (e.g., Injection, Infusion) Model_Induction->Urantide_Treatment Sample_Collection Sample Collection (Blood, Aorta, Organs) Urantide_Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (Lipid Profile) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Plaque Morphology) Sample_Collection->Histological_Analysis Molecular_Analysis Molecular Analysis (RT-PCR, Western Blot) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for studying this compound in atherosclerosis models.

References

Urantide: A Potent Inhibitor of Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urantide is a specific antagonist of the Urotensin-II (U-II) receptor, GPR14.[1][2][3] U-II is a potent vasoconstrictor and has been identified as a key factor in the proliferation of vascular smooth muscle cells (VSMCs).[4] The proliferation of VSMCs is a critical event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. This compound has emerged as a valuable research tool for investigating the signaling pathways that govern VSMC proliferation and for exploring its potential as a therapeutic agent to mitigate these conditions. This document provides detailed application notes, experimental protocols, and data on the use of this compound to study and inhibit VSMC proliferation.

Data Presentation

This compound effectively inhibits VSMC proliferation in a dose-dependent manner. The following tables summarize the quantitative data from studies investigating the effects of this compound on VSMC proliferation.

Table 1: Effect of this compound on U-II-induced VSMC Proliferation

Treatment GroupU-II Concentration (mol/L)This compound Concentration (mol/L)Observation
Control--Baseline proliferation
U-II Stimulated10⁻⁸-Significant increase in VSMC proliferation, proliferation index, and S-phase cell fraction.[1][2][5]
This compound Treatment10⁻⁸10⁻¹⁰Inhibition of VSMC proliferation.[1][2][5]
This compound Treatment10⁻⁸10⁻⁹Inhibition of VSMC proliferation.[1][2][5]
This compound Treatment10⁻⁸10⁻⁸Inhibition of VSMC proliferation.[1][2][5]
This compound Treatment10⁻⁸10⁻⁷Inhibition of VSMC proliferation.[1][2][5]
This compound Treatment10⁻⁸10⁻⁶Dramatic inhibition of VSMC proliferation, with the most evident effect at this concentration.[1][2][3][5]

Signaling Pathways

This compound exerts its inhibitory effects on VSMC proliferation by blocking the U-II/GPR14 signaling axis. This antagonism prevents the activation of downstream pathways implicated in cell growth and division.

Urantide_Signaling_Pathway UII Urotensin-II (U-II) GPR14 GPR14 Receptor UII->GPR14 PLC Phospholipase C (PLC) GPR14->PLC EGFR_Trans EGFR Transactivation GPR14->EGFR_Trans JAK2_STAT3 JAK2/STAT3 Pathway GPR14->JAK2_STAT3 This compound This compound This compound->GPR14 Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_Release->SOCE CaMK CaMK Pathway SOCE->CaMK ERK ERK1/2 Pathway EGFR_Trans->ERK Proliferation VSMC Proliferation CaMK->Proliferation JAK2_STAT3->Proliferation ERK->Proliferation

Caption: this compound blocks U-II from binding to its receptor GPR14, inhibiting downstream signaling pathways that lead to VSMC proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on VSMC proliferation.

Rat Aortic Vascular Smooth Muscle Cell (VSMC) Isolation and Culture

This protocol describes the explant method for isolating primary VSMCs from the rat thoracic aorta.[1][2][5]

Materials:

  • Male Wistar rats (200-250g)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Sterile dissection tools

  • Petri dishes and culture flasks

Procedure:

  • Euthanize the rat according to institutional guidelines.

  • Sterilize the thoracic region with 70% ethanol.

  • Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.

  • Place the aorta in a sterile petri dish containing cold DMEM.

  • Under a dissecting microscope, carefully remove the adventitia and endothelium.

  • Cut the remaining medial layer into small (1-2 mm²) pieces.

  • Place the tissue pieces into a culture flask with the endothelial side down.

  • Add a minimal amount of DMEM with 20% FBS and Penicillin-Streptomycin to allow the tissue to adhere.

  • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • After 4-7 days, VSMCs will begin to migrate from the explants.

  • Once confluent, subculture the cells using trypsin-EDTA. Cells between passages 3 and 8 are recommended for experiments.

VSMC Proliferation Assay (MTT Assay)

This protocol provides a method for quantifying VSMC proliferation in response to U-II and this compound treatment.

Materials:

  • Primary rat VSMCs

  • 96-well culture plates

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Urotensin-II (U-II)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and allow them to adhere overnight.

  • Synchronize the cells by starving them in serum-free DMEM for 24 hours.

  • Prepare treatment groups in fresh serum-free DMEM:

    • Control (vehicle)

    • U-II (10⁻⁸ mol/L)

    • U-II (10⁻⁸ mol/L) + this compound (at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L)

  • Remove the starvation medium and add the respective treatment media to the wells.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

MTT_Assay_Workflow Seed Seed VSMCs in 96-well plate Starve Synchronize cells (serum-free media) Seed->Starve Treat Treat with U-II and/or this compound Starve->Treat Incubate Incubate for 24-48 hours Treat->Incubate MTT Add MTT solution Incubate->MTT Dissolve Dissolve formazan with DMSO MTT->Dissolve Read Measure absorbance at 490 nm Dissolve->Read

Caption: Workflow for assessing VSMC proliferation using the MTT assay.

Flow Cytometry for Cell Cycle Analysis

This protocol details the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution of VSMCs.[1][2][5]

Materials:

  • Primary rat VSMCs

  • 6-well culture plates

  • Treatment media (as in MTT assay)

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed VSMCs in 6-well plates and synchronize as described above.

  • Treat the cells with U-II and/or this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Signaling Proteins

This protocol is for analyzing the expression and phosphorylation of key proteins in the U-II signaling pathway, such as those in the JAK2/STAT3 pathway.[3][6]

Materials:

  • Primary rat VSMCs

  • 6-well culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed and treat VSMCs as described in the previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.

This compound serves as a critical tool for elucidating the mechanisms of VSMC proliferation. By antagonizing the U-II/GPR14 receptor system, it allows for the detailed investigation of downstream signaling cascades. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of vascular biology and the development of novel therapies for proliferative vascular diseases.

References

Application Notes and Protocols for Urantide in Blocking Urotensin II-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin II (U-II) is a potent cyclic peptide recognized as one of the most powerful endogenous vasoconstrictors.[1][2] It exerts its effects by binding to the G protein-coupled receptor GPR14, also known as the urotensin receptor (UT).[3][4] The activation of the U-II/UT system is implicated in the pathophysiology of various cardiovascular diseases. Urantide, a synthetic peptide analog of human U-II, is a highly potent and selective competitive antagonist of the UT receptor.[1][2] These application notes provide detailed protocols for utilizing this compound to effectively block U-II-induced vasoconstriction in both in vitro and in vivo experimental settings.

Mechanism of Action

Urotensin II-induced vasoconstriction is primarily mediated through the Gq signaling pathway. Upon binding of U-II to its receptor on vascular smooth muscle cells, the Gq protein is activated, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration.[5] This elevated calcium, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the activation of downstream effectors such as RhoA/Rho-kinase (ROCK) and mitogen-activated protein kinases (MAPK), ultimately resulting in smooth muscle contraction and vasoconstriction.[3][4]

This compound acts as a competitive antagonist at the UT receptor, preventing the binding of U-II and thereby inhibiting the initiation of this signaling cascade.[1][2]

Data Presentation: Efficacy of this compound

The potency of this compound as a U-II antagonist has been quantified in various studies. The following table summarizes key affinity and potency values.

ParameterValueSpecies/SystemReference
pKB8.3 ± 0.09Rat isolated thoracic aorta[1]
pKi8.3 ± 0.04Human recombinant UT receptor (CHO/K1 cells)[1][2]

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency.

Experimental Protocols

In Vitro Protocol: Isolated Aortic Ring Assay

This protocol describes the methodology for assessing the inhibitory effect of this compound on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Human Urotensin II (hU-II)

  • This compound

  • Phenylephrine

  • Acetylcholine

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

    • (Optional) Endothelium can be denuded by gently rubbing the intimal surface with a fine wire. Endothelium removal should be confirmed by the absence of acetylcholine-induced relaxation in a phenylephrine-pre-contracted ring.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and bubble with 95% O2 / 5% CO2.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to test tissue viability.

    • Wash the rings and allow them to return to baseline.

    • Incubate the aortic rings with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle for 30 minutes.

    • Generate a cumulative concentration-response curve for U-II (e.g., 0.1 nM to 1 µM) in the presence and absence of this compound.

    • Record the isometric tension generated.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM).

    • Calculate the EC50 values for U-II in the absence and presence of different concentrations of this compound.

    • Construct a Schild plot to determine the pA2 value for this compound, which provides a measure of its competitive antagonism.

In Vivo Protocol: Measurement of Forearm Blood Flow in Humans

This protocol is adapted from studies investigating the systemic hemodynamic effects of this compound in humans.[7] Note: This is a clinical research protocol and requires strict ethical and regulatory approval.

Materials:

  • Human volunteers

  • Urotensin II for infusion

  • This compound for infusion

  • 0.9% saline

  • Brachial artery cannulation equipment

  • Venous occlusion plethysmography system

  • Blood pressure and heart rate monitoring equipment

Procedure:

  • Subject Preparation:

    • Subjects should be in a supine position in a temperature-controlled room.

    • Cannulate the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

    • Place a venous occlusion cuff on the upper arm and a strain gauge on the forearm for plethysmography.

  • Baseline Measurement:

    • Infuse 0.9% saline for at least 20 minutes to establish a stable baseline for forearm blood flow, blood pressure, and heart rate.

  • Experimental Protocol:

    • U-II Challenge: Infuse U-II at escalating doses (e.g., 0.1, 1.0, 10, 100, and 300 pmol/min), with each dose administered for 20 minutes.

    • This compound Blockade: In a separate session, after establishing a baseline, infuse this compound at a constant rate or in escalating doses (e.g., 0.1, 1.0, 10, 100 pmol/min). After a pre-incubation period with this compound, repeat the U-II challenge as described above.

    • Continuously monitor forearm blood flow, blood pressure, and heart rate throughout the infusions.

  • Data Analysis:

    • Calculate the forearm blood flow (in ml/100ml/min).

    • Determine the percentage change in forearm blood flow from baseline in response to U-II in the presence and absence of this compound.

    • Analyze changes in mean arterial pressure and heart rate.

Visualizations

Urotensin II Signaling Pathway in Vasoconstriction

UII_Vasoconstriction_Pathway UII Urotensin II UTR UT Receptor (GPR14) UII->UTR Binds Gq Gq Protein UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA_ROCK RhoA/ROCK Pathway Gq->RhoA_ROCK MAPK MAPK Pathway Gq->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ SR->Ca2_increase Contraction Vasoconstriction Ca2_increase->Contraction PKC->Contraction RhoA_ROCK->Contraction MAPK->Contraction This compound This compound This compound->UTR Blocks

Caption: Urotensin II signaling cascade leading to vasoconstriction and its inhibition by this compound.

Experimental Workflow for In Vitro Aortic Ring Assay

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean & Cut into 3-4 mm Rings A1->A2 A3 (Optional) Denude Endothelium A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Equilibrate (60-90 min) B1->B2 B3 Test Viability (Phenylephrine) B2->B3 B4 Incubate with this compound or Vehicle (30 min) B3->B4 B5 Cumulative U-II Concentration-Response B4->B5 C1 Record Isometric Tension B5->C1 C2 Normalize to KCl Max Contraction C1->C2 C3 Calculate EC50 & Construct Schild Plot C2->C3 C4 Determine pA2 for this compound C3->C4

Caption: Workflow for assessing this compound's inhibition of U-II-induced vasoconstriction.

References

Experimental Design for Urantide Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and selective competitive antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of cardiovascular and renal diseases.[1][2][3] Urotensin-II (U-II) is one of the most potent vasoconstrictors identified and its system is linked to the pathophysiology of atherosclerosis, hypertension, heart failure, pulmonary hypertension, and renal fibrosis.[4][5][6] this compound, by blocking the interaction of U-II with its receptor, presents a promising therapeutic strategy for these conditions.[1][7]

These application notes provide detailed experimental designs and protocols for evaluating the efficacy of this compound in both in vitro and in vivo models. The following sections outline key assays to characterize the pharmacological activity of this compound and to assess its therapeutic potential in relevant disease models.

This compound's Mechanism of Action: Targeting the Urotensin-II Receptor

This compound exerts its effects by blocking the urotensin-II receptor (UT), a Gq/11-coupled GPCR.[8] Activation of the UT receptor by its endogenous ligand, urotensin-II, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5][9] Downstream of this, several signaling pathways are activated, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2/STAT3.[1][10][11][12] These pathways are critically involved in cellular processes such as vasoconstriction, cell proliferation, fibrosis, and inflammation. This compound's antagonism of the UT receptor is intended to inhibit these pathological cellular responses.

This compound Signaling Pathway This compound This compound UT UT Receptor (GPR14) This compound->UT Inhibits UII Urotensin-II UII->UT Activates Gq11 Gαq/11 UT->Gq11 Activates JAK2 JAK2 UT->JAK2 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK1/2, p38, JNK) PKC->MAPK Activates Gene Gene Transcription (Proliferation, Fibrosis, Inflammation) MAPK->Gene STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene

Caption: this compound's mechanism of action at the UT receptor.

In Vitro Efficacy Studies

A series of in vitro assays are essential to characterize the potency and mechanism of action of this compound.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human urotensin-II receptor.

Protocol: Radioligand Binding Assay [13][14][15][16][17]

  • Membrane Preparation:

    • Use cell membranes from a stable cell line overexpressing the human UT receptor (e.g., CHO-K1 or HEK-293 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Urotensin-II) with varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in polyethyleneimine (PEI).

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Condition
Cell LineCHO-K1 or HEK-293 expressing human UT receptor
Radioligand[¹²⁵I]-Urotensin-II
This compound Concentration Range10⁻¹² M to 10⁻⁵ M
Incubation Time60-120 minutes
Incubation TemperatureRoom Temperature
Non-specific Binding ControlHigh concentration of unlabeled Urotensin-II (e.g., 1 µM)
Functional Antagonism

Objective: To assess the ability of this compound to inhibit U-II-induced intracellular signaling.

Protocol: Calcium Flux Assay [18][19][20][21][22]

  • Cell Preparation:

    • Plate cells expressing the UT receptor (e.g., CHO-K1 or HEK-293) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Antagonist Assay:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or Varioskan LUX).

    • Add a fixed concentration of U-II (typically the EC₈₀ concentration) to stimulate the cells.

    • Immediately measure the transient increase in intracellular calcium by monitoring fluorescence over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the U-II response at each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Parameter Typical Value/Condition
Cell LineCHO-K1 or HEK-293 expressing human UT receptor
Calcium Indicator DyeFluo-4 AM
This compound Pre-incubation15-30 minutes
U-II Agonist ConcentrationEC₈₀
ReadoutFluorescence intensity over time
Downstream Signaling Pathway Inhibition

Objective: To confirm that this compound blocks U-II-mediated activation of key downstream signaling pathways like MAPK/ERK and JAK/STAT.

Protocol: Western Blotting for Phosphorylated Proteins [4][6][9][23][24][25][26][27][28][29]

  • Cell Culture and Treatment:

    • Culture a relevant cell type (e.g., vascular smooth muscle cells or renal fibroblasts) to near confluency.

    • Serum-starve the cells for several hours to reduce basal phosphorylation.

    • Pre-incubate cells with varying concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with U-II for a short period (e.g., 5-15 minutes for ERK phosphorylation).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-STAT3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies for the total forms of the proteins (total ERK1/2, total STAT3) to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Express the results as the ratio of phosphorylated protein to total protein.

    • Compare the ratios across different treatment groups to determine the inhibitory effect of this compound.

Parameter Typical Condition
Cell TypeVascular smooth muscle cells, renal fibroblasts, or cardiomyocytes
This compound Pre-incubation30-60 minutes
U-II Stimulation Time5-15 minutes
Primary AntibodiesAnti-phospho-ERK1/2 (Thr202/Tyr204), Anti-phospho-STAT3 (Tyr705)
Loading ControlTotal ERK1/2, Total STAT3, or β-actin

In Vivo Efficacy Studies

In vivo studies in relevant animal models are crucial to evaluate the therapeutic potential of this compound.

Atherosclerosis Model

Objective: To assess the efficacy of this compound in reducing the development of atherosclerotic plaques.

Protocol: High-Fat Diet and Vitamin D3-Induced Atherosclerosis in Rats [7][12][30]

  • Model Induction:

    • Use male Wistar or Sprague-Dawley rats.

    • Induce atherosclerosis by administering a high-fat diet (e.g., containing 10% lard, 3.5% cholesterol) for at least 4 weeks.

    • During the initial phase, administer intraperitoneal injections of Vitamin D3 (e.g., 150 U/kg) for 3 consecutive days to induce arterial injury.

  • This compound Treatment:

    • Divide the animals into groups: Normal Control, Atherosclerosis Model (Vehicle), this compound-treated, and a positive control (e.g., Fluvastatin).

    • Administer this compound (e.g., 30 µg/kg, intravenously or subcutaneously) daily for a specified duration (e.g., 2-4 weeks).

  • Efficacy Endpoints:

    • Histopathology: At the end of the study, perfuse the animals and collect the aorta. Perform hematoxylin and eosin (H&E) staining to assess plaque morphology and size.

    • Biochemical Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

    • Molecular Analysis: Analyze the expression of U-II, UT receptor, and inflammatory markers (e.g., MCP-1, CRP) in the aortic tissue via immunohistochemistry, qPCR, or Western blotting.

Parameter Typical Value/Condition
Animal ModelMale Wistar or Sprague-Dawley rats
DietHigh-fat diet
This compound Dose30 µg/kg/day
Treatment Duration2-4 weeks
Primary EndpointAortic plaque area
Secondary EndpointsSerum lipid profile, inflammatory markers
Pulmonary Hypertension Model

Objective: To evaluate the effect of this compound on the development of pulmonary hypertension.

Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats [5][11][31][32][33]

  • Model Induction:

    • Use male Sprague-Dawley rats.

    • Induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (MCT) (e.g., 60 mg/kg).

  • This compound Treatment:

    • Begin this compound administration either prophylactically (at the time of MCT injection) or therapeutically (once PH is established, e.g., 2 weeks post-MCT).

    • Administer this compound daily via a suitable route (e.g., subcutaneous injection).

  • Efficacy Endpoints:

    • Hemodynamics: Measure right ventricular systolic pressure (RVSP) via right heart catheterization at the end of the study.

    • Right Ventricular Hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

    • Histopathology: Assess pulmonary artery remodeling by measuring the medial wall thickness of small pulmonary arteries in lung sections.

Parameter Typical Value/Condition
Animal ModelMale Sprague-Dawley rats
Induction AgentMonocrotaline (60 mg/kg, s.c.)
Treatment Duration2-4 weeks
Primary EndpointRight Ventricular Systolic Pressure (RVSP)
Secondary EndpointsFulton Index, pulmonary artery medial wall thickness
Renal Fibrosis Model

Objective: To determine the anti-fibrotic efficacy of this compound in the kidney.

Protocol: Unilateral Ureteral Obstruction (UUO) in Mice or Rats [8][34][35][36][37]

  • Model Induction:

    • Use male C57BL/6 mice or Sprague-Dawley rats.

    • Under anesthesia, ligate the left ureter at two points. The contralateral kidney serves as an internal control.

  • This compound Treatment:

    • Administer this compound daily, starting from the day of surgery, for the duration of the study (typically 7-14 days).

  • Efficacy Endpoints:

    • Histopathology: Assess the degree of tubulointerstitial fibrosis in the obstructed kidney using Masson's trichrome or Sirius red staining for collagen deposition.

    • Immunohistochemistry: Quantify the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen I.

    • Gene Expression: Measure the mRNA levels of pro-fibrotic genes (e.g., TGF-β1, Col1a1) in kidney tissue by qPCR.

Parameter Typical Value/Condition
Animal ModelMale C57BL/6 mice or Sprague-Dawley rats
Induction MethodUnilateral ureteral ligation
Treatment Duration7-14 days
Primary EndpointCollagen deposition area in the kidney cortex
Secondary Endpointsα-SMA expression, pro-fibrotic gene expression

Experimental Workflows

InVitro_Workflow cluster_binding Receptor Binding cluster_functional Functional Antagonism cluster_signaling Downstream Signaling A1 Prepare UT Receptor Membranes A2 Radioligand Competition Assay A1->A2 A3 Calculate Ki A2->A3 B1 Culture UT-expressing Cells B2 Calcium Flux Assay B1->B2 B3 Calculate IC50 B2->B3 C1 Cell Treatment with This compound & U-II C2 Western Blot for p-ERK, p-STAT3 C1->C2 C3 Quantify Inhibition C2->C3

Caption: Workflow for in vitro efficacy studies of this compound.

InVivo_Workflow Start Select Animal Model (e.g., Atherosclerosis, PH, Renal Fibrosis) Induce Induce Disease (e.g., High-Fat Diet, MCT, UUO) Start->Induce Treat Administer this compound (Prophylactic or Therapeutic) Induce->Treat Monitor Monitor Animal Health and Body Weight Treat->Monitor Endpoints Terminal Endpoint Analysis Monitor->Endpoints Hemo Hemodynamics (e.g., RVSP) Endpoints->Hemo Histo Histopathology (e.g., Plaque Size, Fibrosis) Endpoints->Histo Biochem Biochemical Analysis (e.g., Serum Lipids) Endpoints->Biochem Mol Molecular Analysis (e.g., qPCR, Western Blot) Endpoints->Mol Data Data Analysis and Statistical Evaluation Hemo->Data Histo->Data Biochem->Data Mol->Data

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its receptor binding, functional antagonism, and effects on downstream signaling pathways in vitro, researchers can establish a clear pharmacological profile. Subsequent efficacy testing in robust and relevant animal models of cardiovascular and renal disease will be critical in validating the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Urantide peptide stability and degradation in serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Urantide Peptide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on its stability and degradation in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic peptide antagonist of the urotensin-II (UII) receptor, also known as G protein-coupled receptor 14 (GPR14).[1] UII is one of the most potent vasoconstrictors identified.[2] this compound works by competitively blocking the binding of UII to its receptor, thereby inhibiting the downstream signaling pathways activated by UII.[1] This antagonism has been shown to have protective effects in models of cardiovascular diseases such as atherosclerosis.[1]

Q2: What are the key signaling pathways affected by this compound?

A2: By antagonizing the UII receptor, this compound has been shown to inhibit several downstream signaling pathways. The primary pathways identified are the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) pathway and the mitogen-activated protein kinase (MAPK) pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4][5] Inhibition of these pathways can reduce inflammation, cell proliferation, and fibrosis.[3][6]

Q3: How should I store and handle the lyophilized this compound peptide?

A3: For optimal stability, lyophilized peptides like this compound should be stored at -20°C or -80°C, protected from light.[7] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. When preparing a stock solution, use a sterile, high-purity solvent. Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them frozen to minimize freeze-thaw cycles, which can lead to degradation.[7]

Q4: What is known about the stability of this compound in serum?

A4: Currently, there is limited publicly available data specifically detailing the serum stability and degradation kinetics (e.g., half-life) of this compound. However, as a cyclic peptide, this compound is expected to have greater metabolic stability compared to linear peptides. Cyclic structures are generally more resistant to degradation by exopeptidases and endopeptidases due to the absence of terminal ends and conformational constraints that can block enzyme cleavage sites.[8] To determine the precise stability of this compound in your experimental system, it is recommended to perform a serum stability assay.

This compound Signaling Pathway

This compound acts by blocking the Urotensin-II (UII) receptor (GPR14), thereby inhibiting downstream signaling cascades. The diagram below illustrates the primary pathways affected by this antagonism.

Urantide_Signaling_Pathway cluster_downstream Downstream Signaling UII Urotensin-II (UII) GPR14 UII Receptor (GPR14) UII->GPR14 Activates This compound This compound This compound->GPR14 Inhibits JAK2 JAK2 GPR14->JAK2 MAPK MAPK (p38, ERK, JNK) GPR14->MAPK STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation, Inflammation, Fibrosis STAT3->Proliferation MAPK->Proliferation Peptide_Stability_Workflow Prep 1. Prepare this compound Stock (e.g., 1 mM in DMSO) Incubate 2. Incubate with Serum (e.g., 10 µM final conc. at 37°C) Prep->Incubate Aliquots 3. Collect Aliquots (t=0, 1, 2, 4, 8, 24h) Incubate->Aliquots Quench 4. Quench Reaction (Add cold ACN with internal standard) Aliquots->Quench Precipitate 5. Precipitate Proteins (Vortex & Centrifuge) Quench->Precipitate Analyze 6. Analyze Supernatant (LC-MS) Precipitate->Analyze Data 7. Quantify & Calculate Half-life Analyze->Data

References

Technical Support Center: Urantide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Urantide in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in a question-and-answer format.

Question: My this compound powder won't dissolve. What should I do?

Answer: this compound is a peptide and its solubility can be influenced by its amino acid sequence and physicochemical properties. Here are the recommended steps to improve solubility:

  • Start with Water: this compound is soluble in water up to 2 mg/mL[1]. For initial solubilization, try adding a small amount of sterile, purified water to your lyophilized this compound.

  • Assess the Peptide's Charge: To select an appropriate solvent, it's helpful to determine the overall charge of the peptide. You can do this by assigning a value of +1 to each basic amino acid residue (Arginine, Lysine, Histidine) and the N-terminus, and a value of -1 to each acidic amino acid residue (Aspartic acid, Glutamic acid) and the C-terminus.

  • Use an Acidic or Basic Solution:

    • For Basic Peptides (net positive charge): If this compound does not dissolve in water, try adding a small amount of 10-30% aqueous acetic acid.

    • For Acidic Peptides (net negative charge): If this compound is acidic, a few drops of 10% ammonium bicarbonate or aqueous ammonia can be used.

  • Consider Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide. The solution can then be slowly diluted with your aqueous buffer to the desired concentration. It is crucial to keep the final concentration of DMSO low in your cell culture medium, typically below 1%, as it can be toxic to cells.

  • Employ Physical Methods:

    • Sonication: A brief sonication in a water bath can help to break up aggregates and enhance dissolution.

    • Vortexing: Gentle vortexing can also aid in dissolving the peptide.

    • Temperature: Gently warming the solution may improve solubility, but be cautious as excessive heat can degrade the peptide.

Question: I'm observing precipitation after diluting my this compound stock solution in my cell culture medium. How can I prevent this?

Answer: Precipitation upon dilution into a buffer or cell culture medium is a common issue with peptides, often due to aggregation. Here are some strategies to prevent this:

  • Slow Dilution: Add the peptide stock solution to the aqueous buffer or medium drop-wise while gently stirring. This prevents localized high concentrations of the peptide that can lead to precipitation.

  • Optimize pH: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one or two pH units away from the pI can significantly improve solubility.

  • Use of Co-solvents: If compatible with your experimental setup, maintaining a very low percentage of an organic solvent like DMSO in the final solution can help keep the peptide dissolved.

  • Centrifugation: Before adding the this compound solution to your cells, centrifuge it at high speed to pellet any undissolved aggregates. Use the supernatant for your experiment.

Question: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy in your in vitro assay:

  • Peptide Degradation: Peptides can be sensitive to degradation by proteases present in serum-containing media or released by cells. Ensure proper storage of your this compound stock solution (see FAQs below) and consider using serum-free media for your experiments if possible.

  • Incorrect Concentration: Verify your calculations for the dilution of your stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. In studies with rat vascular smooth muscle cells, this compound has been shown to inhibit proliferation in a concentration-dependent manner from 10⁻¹⁰ to 10⁻⁶ mol/L[1][2].

  • Cell Type and Receptor Expression: this compound is an antagonist of the urotensin-II (UT) receptor, also known as GPR14[1]. Ensure that the cell line you are using expresses this receptor. You may need to verify receptor expression using techniques like RT-PCR or western blotting.

  • Partial Agonism: In some cellular systems, such as CHO cells expressing the human UT receptor, this compound has been observed to act as a partial agonist in calcium mobilization assays[1]. This means that at certain concentrations, it may weakly activate the receptor instead of blocking it. Consider the specific endpoint of your assay when interpreting results.

  • Experimental Design: Ensure that your experimental controls are appropriate. This includes a vehicle control (the solvent used to dissolve this compound) and a positive control if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, this compound is soluble in water up to 2 mg/mL[1]. Therefore, sterile, purified water is the recommended initial solvent. If solubility issues persist, refer to the troubleshooting guide above for alternative solvents.

Q2: How should I store my this compound solutions?

A2: Lyophilized this compound powder should be stored at -20°C. Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

Q3: What concentrations of this compound are typically used in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies on rat vascular smooth muscle cells have used concentrations ranging from 10⁻¹⁰ to 10⁻⁶ mol/L to inhibit cell proliferation[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experiment.

Q4: Can I use this compound in serum-containing cell culture medium?

A4: Yes, this compound can be used in serum-containing medium. However, be aware that proteases in the serum may degrade the peptide over time. For long-term experiments, you may need to replenish the this compound-containing medium periodically. If you observe reduced activity, consider using serum-free or reduced-serum media if your cell type can tolerate it.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
WaterUp to 2 mg/mL[1]

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell TypeAssayEffective Concentration RangeReference
Rat Vascular Smooth Muscle CellsInhibition of Proliferation10⁻¹⁰ to 10⁻⁶ mol/L[1][2]
Rat Thoracic AortaBlockade of hU-II induced contractionspKB = 8.3[1]
CHO/K1 cells with hUT receptorsDisplacement of [¹²⁵I]urotensin IIpKi = 8.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the preparation of a 1 mM this compound stock solution and subsequent serial dilutions for use in cell culture experiments.

Materials:

  • Lyophilized this compound

  • Sterile, purified water or sterile PBS

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Calculate the required volume of solvent: The molecular weight of this compound is 1075.26 g/mol . To prepare a 1 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 1075.26 g/mol ) / 0.001 mol/L = 0.00093 L = 930 µL

  • Reconstitute this compound: Carefully add 930 µL of sterile water or PBS to the vial containing 1 mg of this compound to obtain a 1 mM stock solution.

  • Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.

  • Prepare aliquots: Dispense the stock solution into single-use, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Serial Dilutions: To prepare working solutions (e.g., for a dose-response curve from 10⁻¹⁰ to 10⁻⁶ M), perform serial dilutions of the 1 mM stock solution in your cell culture medium.

Protocol 2: this compound Treatment and Cell Proliferation Assay (Example with Vascular Smooth Muscle Cells)

This protocol provides a general workflow for treating vascular smooth muscle cells (VSMCs) with this compound and assessing its effect on cell proliferation.

Materials:

  • Rat aortic smooth muscle cells (RASMCs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • This compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) and appropriate controls (vehicle control, untreated control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assay:

    • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

Urantide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UII Urotensin-II (UII) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Activates This compound This compound This compound->UT_Receptor Blocks JAK2 JAK2 UT_Receptor->JAK2 Activates MAPK_Pathway MAPK Pathway (ERK) UT_Receptor->MAPK_Pathway Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Cell_Proliferation Cell Proliferation Gene Expression pSTAT3->Cell_Proliferation Promotes MAPK_Pathway->Cell_Proliferation Promotes

Caption: this compound blocks the Urotensin-II signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis A Reconstitute Lyophilized this compound (e.g., in sterile water) B Prepare Serial Dilutions of this compound in Culture Medium A->B C Seed Cells in 96-well Plate (e.g., Vascular Smooth Muscle Cells) D Incubate Overnight C->D E Treat Cells with this compound (and controls) D->E F Incubate for Desired Time (e.g., 24-72 hours) E->F G Perform Cell Proliferation Assay (e.g., MTT Assay) F->G H Measure Absorbance (Plate Reader) G->H I Data Analysis (Calculate % Inhibition, Plot Dose-Response) H->I

Caption: Workflow for an in vitro this compound cell proliferation assay.

References

Technical Support Center: Optimizing Urantide Concentration for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Urantide, a potent and selective antagonist of the Urotensin-II (U-II) receptor (UT receptor). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analogue of human Urotensin-II (hU-II).[1][2] It functions as a potent and selective competitive antagonist of the Urotensin-II receptor, also known as GPR14.[1][2] By blocking the binding of the endogenous ligand U-II to its receptor, this compound inhibits the downstream signaling pathways that are implicated in various cardiovascular and metabolic diseases.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been shown to effectively inhibit the activation of several key signaling pathways that are downstream of the U-II receptor. These primarily include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[3]

Q3: What is a recommended starting concentration for in vivo studies in rats?

A3: Based on multiple studies in rat models of atherosclerosis, a frequently effective intravenous or intraperitoneal dose is 30 µg/kg administered daily.[3] This concentration has been shown to yield significant therapeutic effects in reducing atherosclerosis-related injuries.

Q4: How should I prepare this compound for in vivo administration?

A4: For in vivo studies, this compound should be dissolved in a sterile, physiologically compatible vehicle such as normal saline. It is crucial to ensure complete dissolution of the peptide before administration. For specific preparation protocols, it is always recommended to refer to the manufacturer's instructions or the methods section of relevant publications.

Q5: Are there any known off-target effects of this compound?

A5: this compound is reported to be a highly selective antagonist for the UT receptor.[1][2] Studies have shown that it does not significantly interact with other receptors, such as those for noradrenaline or endothelin-1, at concentrations where it effectively blocks the UT receptor.[2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations.

Troubleshooting Guide

Researchers may encounter challenges when working with peptide antagonists like this compound in vivo. This guide provides troubleshooting for common issues.

Problem Possible Cause(s) Suggested Solution(s)
Lack of Efficacy or Inconsistent Results Improper Peptide Handling and Storage: Peptides are sensitive to degradation from temperature fluctuations, proteases, and oxidation.- Store this compound as recommended by the manufacturer (typically lyophilized at -20°C or lower). - Reconstitute just prior to use. - Avoid repeated freeze-thaw cycles. - Use sterile, nuclease-free solutions for reconstitution.
Suboptimal Dosage: The effective dose may vary depending on the animal model, disease severity, and administration route.- Perform a dose-response study to determine the optimal concentration for your specific model. - Consider the pharmacokinetic and pharmacodynamic properties of this compound to optimize the dosing regimen.
Poor Bioavailability: The route of administration can significantly impact the amount of this compound that reaches the target tissue.- For initial studies, consider intravenous (IV) or intraperitoneal (IP) administration for higher bioavailability. - If using other routes (e.g., subcutaneous), be aware that absorption rates may differ.
Unexpected Animal Mortality or Adverse Events Vehicle Toxicity: The vehicle used to dissolve this compound may have unintended toxic effects.- Ensure the vehicle is sterile, pyrogen-free, and administered at a volume appropriate for the animal's size. - Run a vehicle-only control group to assess any effects of the vehicle itself.
High Peptide Concentration: Very high doses of any peptide can lead to non-specific toxicity or off-target effects.- If unexpected adverse events occur, consider reducing the dose. - Carefully observe animals for any signs of distress post-administration.
Difficulty in Dissolving this compound Solubility Issues: Some peptides can be challenging to dissolve, especially at higher concentrations.- Refer to the manufacturer's solubility data. - Gentle warming or sonication may aid dissolution. - For difficult-to-dissolve peptides, consider using a small amount of a solubilizing agent that is compatible with in vivo use (e.g., DMSO), followed by dilution in a physiological buffer. Ensure the final concentration of the solubilizing agent is non-toxic.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: Effective In Vivo Concentrations of this compound

Animal ModelDisease/ConditionRoute of AdministrationEffective ConcentrationReference(s)
RatAtherosclerosisIntravenous/Intraperitoneal30 µg/kg/day[3]
RabbitAtherosclerosisSubcutaneous Infusion5.4 µg/kg/hour

Table 2: Time-Dependent Effects of this compound (30 µg/kg) in a Rat Atherosclerosis Model

Parameter3 Days7 Days14 Days
Reduction in Atherosclerotic Plaque Size Significant ReductionContinued ReductionMarked Reduction
Downregulation of U-II and UT Receptor Expression Significant DecreaseFurther DecreasePronounced Decrease
Inhibition of JAK2/STAT3 Phosphorylation Noticeable InhibitionStrong InhibitionSustained Inhibition
Inhibition of ERK1/2 Phosphorylation Noticeable InhibitionStrong InhibitionSustained Inhibition

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in a Rat Model

This protocol is a generalized procedure based on methodologies reported in the literature.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • High-fat diet (e.g., containing 20% lard, 1.5% cholesterol, 0.5% cholic acid)

  • Vitamin D3 solution

  • Standard rat chow

  • Animal housing facilities

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.

  • Induction:

    • Switch the experimental group to a high-fat diet.

    • On day 1 of the high-fat diet, administer a single intraperitoneal injection of Vitamin D3 (e.g., 700,000 IU/kg).

    • Continue the high-fat diet for a period of 4 to 8 weeks to establish the atherosclerotic model.

  • Control Group: Maintain a control group on standard rat chow for the duration of the experiment.

  • Model Verification: At the end of the induction period, a subset of animals can be euthanized to confirm the development of atherosclerotic plaques in the aorta through histological analysis.

Protocol 2: In Vivo Administration of this compound

Materials:

  • Lyophilized this compound

  • Sterile normal saline (0.9% NaCl)

  • Sterile syringes and needles

  • Atherosclerosis model rats (from Protocol 1)

  • Control rats

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, reconstitute lyophilized this compound in sterile normal saline to the desired final concentration (e.g., for a 30 µg/kg dose in a 250g rat, you would need 7.5 µg per rat). Prepare a stock solution from which you can accurately draw the required volume.

    • Ensure the peptide is fully dissolved.

  • Dosing:

    • Divide the atherosclerotic model rats into a vehicle control group and a this compound treatment group.

    • Administer this compound (e.g., 30 µg/kg) to the treatment group via intravenous (tail vein) or intraperitoneal injection once daily.

    • Administer an equivalent volume of normal saline to the vehicle control group and the healthy control group.

  • Treatment Duration: Continue the daily injections for the desired experimental period (e.g., 3, 7, or 14 days).

  • Monitoring: Monitor the animals daily for any signs of adverse reactions.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues and blood for downstream analysis (e.g., histology, western blotting, ELISA).

Visualizations

This compound Signaling Pathway

Urantide_Signaling_Pathway UII Urotensin-II (U-II) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds & Activates This compound This compound This compound->UT_Receptor Binds & Blocks Gq Gq protein UT_Receptor->Gq JAK2 JAK2 UT_Receptor->JAK2 PLC PLC Gq->PLC MAPK_Cascade MAPK Cascade (ERK1/2, p38, JNK) PLC->MAPK_Cascade STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pMAPK p-MAPK MAPK_Cascade->pMAPK pMAPK->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Cellular_Response Pathological Cellular Responses (e.g., Atherosclerosis) Gene_Expression->Cellular_Response

Caption: this compound blocks U-II binding to its receptor, inhibiting downstream signaling.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow Start Start: Acclimatize Rats Induction Induce Atherosclerosis (High-Fat Diet + Vitamin D3) Start->Induction Grouping Randomly Assign to Groups (Control, Vehicle, this compound) Induction->Grouping Treatment Daily Administration (Saline or this compound 30 µg/kg) Grouping->Treatment Monitoring Monitor Animal Health (Daily Observations) Treatment->Monitoring Endpoint Endpoint (e.g., 14 days) Treatment->Endpoint Monitoring->Treatment Repeat for Duration Analysis Tissue & Blood Collection for Analysis Endpoint->Analysis Histology Histological Analysis of Aorta Analysis->Histology Biochemistry Serum Lipid Profile Analysis->Biochemistry WesternBlot Western Blot for Signaling Proteins (p-JAK2, p-STAT3, p-ERK) Analysis->WesternBlot

Caption: Workflow for in vivo evaluation of this compound in a rat atherosclerosis model.

References

Urantide Delivery in Animal Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urantide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive peptide antagonist of the urotensin-II (UT) receptor.[1][2] Its chemical name is [Pen5,DTrp7,Orn8]hU-II(4-11).[3] By blocking the UT receptor (also known as GPR14), this compound inhibits the signaling pathways activated by its natural ligand, urotensin-II (UII).[1][4] This has been shown to be effective in animal models of atherosclerosis and related cardiovascular and kidney diseases.[1]

Q2: In which animal models has this compound been successfully used?

A2: this compound has been most extensively studied in rat and mouse models. Specifically, Wistar rats have been used in high-fat diet and vitamin D3-induced models of atherosclerosis.[4] Studies have also utilized ApoE-/- mice, a common genetic model for atherosclerosis research.

Q3: What is the recommended dosage for this compound in rodent models?

A3: The most frequently cited dosage in rat models of atherosclerosis is 30 µg/kg, administered daily via tail vein injection.[1][4] In ApoE-/- mice, a range of 20-40 mg/kg has been reported for a 14-day treatment period, although researchers should carefully validate dosages for their specific model and experimental design.

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is a peptide that is soluble in water up to 2 mg/mL.[5] For in vivo studies, it is typically dissolved in sterile normal saline to the desired concentration for injection or infusion.[4][6] If solubility issues arise with hydrophobic batches, a common strategy for peptides is to first dissolve them in a minimal amount of DMSO and then dilute this stock solution with the final aqueous vehicle (e.g., saline or PBS) to a concentration where the DMSO percentage is minimal (typically <0.5%) to avoid vehicle-induced toxicity.[7][8]

Q5: What signaling pathways are known to be modulated by this compound?

A5: this compound's primary action is to block the UII/GPR14 system. This has downstream effects on several intracellular signaling pathways. Notably, this compound has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which is involved in inflammation and cell proliferation. It has also been reported to modulate the Wnt/β-catenin signaling pathway in the context of atherosclerosis-related organ injury.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy

Q: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the cause?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Species-Dependent Activity (Partial Agonism): A critical characteristic of this compound is its species- and system-dependent activity. While it acts as a pure competitive antagonist in rat aorta, it has been observed to behave as a partial agonist in CHO cells expressing the human UT receptor, where it can mimic U-II and induce calcium mobilization.[5] This is a crucial consideration. If your model involves transgenic animals expressing human receptors or if the cell types in your target tissue respond differently, you may observe partial agonist effects rather than pure antagonism.

    • Recommendation: Review the literature for this compound's activity in your specific animal model and cell type. If possible, perform an in vitro validation assay using cells relevant to your model to confirm its antagonist activity.

  • Compound Stability and Formulation: Peptides can be sensitive to degradation. Ensure your this compound stock has been stored correctly at -20°C.[5] When preparing your solution, confirm complete dissolution and avoid repeated freeze-thaw cycles.

    • Recommendation: Prepare fresh solutions for each experiment. If using a vehicle like DMSO for an initial stock, ensure the final concentration in the administered dose is low and consistent across all animals, including the vehicle control group.

  • Administration Route and Dosing: The delivery method is key. For systemic effects, intravenous injection or continuous infusion via an osmotic pump is recommended.[4][6] Ensure the dosage is appropriate for your model, starting with the published dose of 30 µg/kg for rats.[4]

    • Recommendation: Verify your injection technique. For continuous infusion, ensure the osmotic pump is correctly implanted and has the proper flow rate for the duration of the experiment.

Issue 2: Delivery Challenges with Intravenous (IV) Injection

Q: I am having difficulty with tail vein injections in my rats/mice. What are some common problems and solutions?

A: Tail vein injection requires skill and proper technique. Here are common issues and tips:

  • Vein Visibility: The lateral tail veins can be difficult to visualize, especially in animals with dark pigmentation.

    • Solution: Proper vasodilation is essential. Warm the animal's tail using a heat lamp (ensure a safe distance to prevent burns) or by immersing the tail in warm water (30-35°C) for a few minutes before injection.[9] This makes the veins more prominent.

  • Failed Injection (Subcutaneous Bleb): If you see a blister or "bleb" form under the skin during injection, you have missed the vein.

    • Solution: Stop injecting immediately and withdraw the needle. Apply gentle pressure to the site. Move to a new injection site further up the tail (more proximal) for the next attempt.[7] Starting injections distally allows for subsequent attempts closer to the body.[10]

  • Vein Collapse: Applying too much pressure or using a large needle can cause the delicate vein to collapse.

    • Solution: Use a small gauge needle (e.g., 27-30G for mice, 25-27G for rats).[10] Inject the solution slowly and steadily. There is no need to aspirate for blood, as this can collapse the vein; a successful injection will have no resistance.[10]

Issue 3: Complications with Osmotic Pump Implantation

Q: I am using osmotic pumps for continuous this compound delivery and have noticed post-surgical complications. How can I avoid these?

A: Proper surgical technique is critical for successful osmotic pump use.

  • Infection or Inflammation at the Implant Site: Contamination during surgery can lead to infection around the foreign body.

    • Solution: Adhere strictly to aseptic surgical techniques. This includes using sterile instruments, wearing gloves, and properly preparing the surgical site on the animal. The pump itself must be handled sterilely.

  • Pump Movement or Extrusion: If the subcutaneous pocket is too large or improperly placed, the pump can move or even break through the incision.

    • Solution: Create a subcutaneous pocket that is just large enough for the pump to fit without being too tight, which could cause pressure necrosis. A common site is on the back, slightly posterior to the scapulae.[6] Ensure the incision is securely closed with sutures or wound clips.

  • Animal Discomfort or Disrupted Feeding: Intraperitoneal implantation, in particular, can cause temporary discomfort and affect feeding and weight gain for 24-48 hours post-surgery.[1]

    • Solution: Allow for a recovery period after surgery before starting experimental manipulations. Provide appropriate post-operative analgesia as approved by your institution's animal care and use committee.[6]

Quantitative Data Summary

Table 1: this compound Binding Affinity and Potency

ParameterSpecies/SystemValueReference
pKB (Antagonist Potency)Rat isolated thoracic aorta8.3 ± 0.09[3]
pKi (Binding Affinity)Human UT receptors in CHO/K1 cells8.3 ± 0.04[3]
pEC50 (Partial Agonist)Calcium mobilization in CHO cells (hUT)8.11[5]

Table 2: In Vivo Dosages Used in Published Animal Studies

Animal ModelConditionDosageAdministration RouteReference
Wistar Rat Atherosclerosis30 µg/kg/dayIntravenous (Tail Vein)[1][4]
ApoE-/- Mouse Atherosclerosis20, 30, 40 mg/kg/dayNot specified
Rabbit AtherosclerosisNot specifiedSubcutaneous Osmotic Pump[6]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Injection
  • Calculate Required Amount: Based on the number of animals, their average weight, and the target dose (e.g., 30 µg/kg), calculate the total mass of this compound needed.

  • Reconstitution:

    • Aseptically add sterile, pyrogen-free normal saline to the vial of lyophilized this compound to achieve a desired stock concentration (e.g., 100 µg/mL).

    • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Final Dilution: Dilute the stock solution with sterile normal saline to the final concentration needed for injection, based on the volume to be administered (typically 0.1-0.2 mL for a mouse, 0.5 mL for a rat).

  • Storage: Use the solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, refer to the manufacturer's stability data, though fresh preparation is always recommended.

Protocol 2: Atherosclerosis Induction in Rats

This protocol is based on methods described in the literature and should be approved by an institutional animal care and use committee.

  • Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180-200g).

  • Arterial Injury: Administer an intraperitoneal injection of Vitamin D3 (150 U/kg) for three consecutive days to induce initial damage to the arterial intima.[4]

  • High-Fat Diet: Concurrently, switch the rats from a standard chow to a high-fat diet. A typical composition is 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 5% sugar, 0.5% sodium cholate, and 0.2% propylthiouracil.[4]

  • Model Maturation: Continue the high-fat diet for at least four weeks to allow for the development of atherosclerotic plaques.

  • Confirmation: Before starting treatment, the model can be validated by measuring serum lipid profiles (e.g., total cholesterol, triglycerides, LDL, HDL) from a subset of animals.

Protocol 3: Osmotic Pump Implantation (Subcutaneous)

This is a surgical procedure requiring aseptic technique and appropriate anesthesia and analgesia.

  • Pump Preparation: A day before surgery, fill the osmotic pumps with the sterile this compound solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours.

  • Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).

  • Surgical Prep: Shave the fur from the dorsal mid-scapular area. Disinfect the skin with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision: Make a small transverse incision through the skin in the prepared area.

  • Pocket Formation: Insert a sterile hemostat into the incision and use blunt dissection (opening and closing the jaws) to create a small subcutaneous pocket large enough to accommodate the pump.

  • Pump Insertion: Insert the primed osmotic pump into the pocket, delivery portal first.

  • Closure: Close the skin incision using wound clips or absorbable sutures.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. Administer post-operative analgesics as required.

Visualizations

Urantide_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space UII Urotensin-II (UII) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Binds & Activates This compound This compound This compound->UT_Receptor Binds & Blocks JAK2 JAK2 UT_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization pJAK2->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Promotes

Caption: this compound blocks the UII/UT receptor, inhibiting JAK2/STAT3 signaling.

Experimental_Workflow A Phase 1: Atherosclerosis Induction (4 Weeks) B Induce Arterial Injury (Vitamin D3 Injection) A->B C Provide High-Fat Diet A->C D Phase 2: Treatment Period (e.g., 14 Days) E Randomize Animals into Groups (Control, Vehicle, this compound) D->E F Administer this compound or Vehicle Daily (e.g., 30 µg/kg IV) E->F G Phase 3: Endpoint Analysis H Collect Blood Samples (Serum Lipid & Biomarker Analysis) G->H I Harvest Tissues (Aorta, Heart, Kidney) G->I J Perform Histology & Molecular Analysis (e.g., Western Blot, PCR) H->J I->J Troubleshooting_Logic Start Unexpected Experimental Result (e.g., No Efficacy) Q1 Is the formulation correct? Start->Q1 Fix1 Check solubility, vehicle, and stability. Prepare fresh solution. Q1->Fix1 No Q2 Is the administration correct? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q1 Fix2 Refine injection/surgical technique. Verify dose calculations. Q2->Fix2 No Q3 Is the animal model appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q2 Fix3 Confirm model develops expected pathology. Consider genetic background. Q3->Fix3 No Q4 Could it be partial agonism? Q3->Q4 Yes A3_Yes Yes A3_No No Fix3->Q3 Fix4 Consider species/receptor differences. Perform in vitro validation. Q4->Fix4 Yes End Re-evaluate experimental design Q4->End No A4_Yes Yes Fix4->End

References

Technical Support Center: Addressing Urantide's Partial Agonism in Specific Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Urantide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the Urotensin-II (UT) receptor antagonist, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to help you navigate the context-dependent partial agonism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective peptide antagonist of the Urotensin-II (UT) receptor, also known as GPR14.[1][2][3] It is a synthetic analog of human Urotensin-II (hU-II).[4] Its primary mechanism is the competitive blockade of the UT receptor, thereby inhibiting the physiological effects of the endogenous agonist Urotensin-II.[1][4]

Q2: Is this compound always a pure antagonist?

A2: No, the pharmacological profile of this compound is assay-dependent. In some experimental systems, such as the rat aortic ring contraction assay, it behaves as a pure competitive antagonist.[4][5] However, in other assays, like calcium mobilization in cells overexpressing the human UT receptor, it can exhibit partial agonist activity.[6][7]

Q3: Why does this compound show partial agonism in some assays but not others?

A3: This phenomenon, known as functional selectivity or biased agonism, is a characteristic of many G protein-coupled receptor (GPCR) ligands.[8][9][10] The partial agonism of this compound can be influenced by several factors including:

  • Receptor Reserve: In systems with a high density of receptors (receptor reserve), a ligand that is a weak partial agonist may appear to have higher efficacy.[8][11]

  • Signal Amplification: The level of signal amplification downstream of the receptor can vary between different signaling pathways and cell types. A weak signal from a partial agonist may be amplified to a detectable level in a highly sensitive assay.[8]

  • G Protein Coupling and Biased Signaling: The UT receptor can couple to different G proteins (e.g., Gq/11, Gi/o) and also signal through β-arrestin pathways.[12] this compound may preferentially activate one pathway over another, leading to a partial agonist response in assays that measure the output of that specific pathway.[10]

Q4: What are the known signaling pathways activated by the Urotensin-II receptor?

A4: The UT receptor is known to couple to several signaling pathways:

  • Gq/11 Pathway: This is the classical pathway for Urotensin-II, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

  • Gi/o Pathway: The UT receptor can also couple to inhibitory G proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

  • β-Arrestin Pathway: Upon activation, the UT receptor can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the MAPK/ERK pathway.

Troubleshooting Guide: Unexpected Partial Agonism of this compound

This guide addresses the common issue of observing partial agonism when complete antagonism is expected.

Problem: I am observing a partial agonist effect with this compound in my functional assay where I expected it to be a neutral antagonist.

Possible Causes and Solutions:

  • Q: Could my assay system have a high receptor reserve?

    • A: Yes, this is a common reason for observing partial agonism. In systems with high receptor expression, even a ligand with very low intrinsic efficacy can produce a measurable response.

    • Troubleshooting Steps:

      • Reduce Receptor Expression: If using a transient transfection system, try reducing the amount of receptor DNA used for transfection. For stable cell lines, you may need to select a clone with lower receptor expression.

      • Use a Receptor Alkylating Agent: Irreversible antagonists can be used to reduce the number of functional receptors. This is a more advanced technique and should be used with caution.

      • Perform a Schild Analysis: In a classical antagonism experiment, a competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve. If this compound is acting as a partial agonist in your system, you may see a depression of the maximal response at higher concentrations of this compound.

  • Q: Is it possible my assay is too sensitive?

    • A: Highly sensitive assays with significant signal amplification can detect very low levels of receptor activation.

    • Troubleshooting Steps:

      • Assay Optimization: Review your assay conditions. For example, in a cAMP assay, you could try reducing the incubation time or using a lower concentration of forskolin (for Gi-coupled receptors).

      • Use a Less Sensitive Readout: If possible, try to measure a more proximal signaling event with less amplification.

  • Q: Could this compound be a biased agonist in my cell type?

    • A: Yes, this compound might be preferentially activating a specific signaling pathway in your chosen cell line.

    • Troubleshooting Steps:

      • Profile Multiple Pathways: If possible, test this compound's activity across different signaling pathways (e.g., calcium mobilization, cAMP accumulation, and β-arrestin recruitment) in the same cell line. This will help you to understand its signaling bias.

      • Compare with a Known Pure Antagonist: If a pure antagonist for the UT receptor is available for your specific assay, comparing its profile to this compound can help confirm biased agonism.

  • Q: Are there any issues with the this compound peptide itself?

    • A: While less common, issues with peptide stability or purity could potentially contribute to unexpected results.

    • Troubleshooting Steps:

      • Ensure Proper Handling and Storage: Follow the manufacturer's instructions for storage and handling of the this compound peptide. Avoid repeated freeze-thaw cycles.

      • Verify Peptide Integrity: If you have concerns about the quality of your peptide, consider having its purity and identity confirmed by an analytical method such as mass spectrometry.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity in various assays.

Table 1: this compound Activity in Radioligand Binding Assays

SpeciesReceptorCell LinepKiReference
HumanUTCHO-K18.3 ± 0.04[4]
RatUT-8.3 (pKB)[4]

Table 2: this compound Activity in Functional Assays

Assay TypeSpecies/SystemPotency (pA2/pEC50)Efficacy (% of U-II max)Reference
Rat Aortic Ring ContractionRat8.3 ± 0.09 (pKB)0% (Pure Antagonist)[4]
Calcium MobilizationHuman UT in CHO cells8.11 (pEC50)Partial Agonist[6]
cAMP Accumulation-Data not availableData not available
β-Arrestin Recruitment-Data not availableData not available

Experimental Protocols

Rat Aortic Ring Contraction Assay

This protocol is for assessing the antagonist properties of this compound in a native tissue preparation where it is known to act as a pure antagonist.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Urotensin-II (U-II)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • To assess antagonist activity, pre-incubate the aortic rings with various concentrations of this compound for 30 minutes.

  • Generate a cumulative concentration-response curve for U-II in the absence and presence of this compound.

  • Record the contractile responses and analyze the data to determine the pA2 value for this compound.

Calcium Mobilization Assay

This protocol is for measuring the effect of this compound on intracellular calcium levels in cells expressing the UT receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human Urotensin-II receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Urotensin-II

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the UT receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. Typically, this involves a 1-hour incubation at 37°C in the presence of probenecid to prevent dye extrusion.

  • To assess agonist activity, add varying concentrations of this compound to the cells and measure the fluorescence intensity over time.

  • To assess antagonist activity, pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) before adding a fixed concentration of U-II (e.g., EC80).

  • Analyze the data to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.

cAMP Accumulation Assay

This protocol is for determining the effect of this compound on cAMP levels, which is useful for investigating coupling to Gi/o proteins.

Materials:

  • Cells expressing the Urotensin-II receptor (known to couple to Gi/o)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • Urotensin-II

  • This compound

Procedure:

  • Culture the cells and seed them into appropriate assay plates.

  • On the day of the assay, replace the culture medium with stimulation buffer containing IBMX.

  • To assess this compound's effect on Gi coupling, pre-incubate the cells with various concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin in the presence or absence of U-II or this compound. Forskolin directly activates adenylyl cyclase and increases cAMP levels. A Gi-coupled agonist will inhibit this forskolin-induced cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a compatible assay kit according to the manufacturer's instructions.

  • Analyze the data to determine if this compound can inhibit forskolin-stimulated cAMP production (agonist effect) or block the inhibitory effect of U-II (antagonist effect).

β-Arrestin Recruitment Assay

This protocol is for measuring the recruitment of β-arrestin to the UT receptor upon ligand binding.

Materials:

  • Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems) expressing the Urotensin-II receptor.

  • Assay-specific reagents (e.g., substrate for the enzyme complementation assay).

  • Urotensin-II

  • This compound

  • Luminescence plate reader.

Procedure:

  • Follow the cell seeding and handling protocols specific to the chosen β-arrestin recruitment assay platform.

  • To assess agonist activity, add varying concentrations of this compound to the cells and incubate for the recommended time.

  • To assess antagonist activity, pre-incubate the cells with this compound before adding a fixed concentration of U-II.

  • Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.

  • Analyze the data to determine the potency and efficacy of this compound in recruiting β-arrestin.

Signaling Pathway and Experimental Workflow Diagrams

Urotensin_Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway cluster_barrestin β-Arrestin Pathway UII Urotensin-II UT_R_Gq UT Receptor UII->UT_R_Gq UT_R_Gi UT Receptor UII->UT_R_Gi UT_R_barr UT Receptor UII->UT_R_barr Gq Gαq/11 UT_R_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Downstream_Gq Cellular Effects (e.g., Vasoconstriction) PKC->Downstream_Gq Gi Gαi/o UT_R_Gi->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream_Gi Cellular Effects cAMP->Downstream_Gi GRK GRK UT_R_barr->GRK P_UT_R Phosphorylated UT Receptor GRK->P_UT_R phosphorylates b_arrestin β-Arrestin P_UT_R->b_arrestin recruits MAPK MAPK Cascade (ERK1/2) b_arrestin->MAPK Internalization Receptor Internalization b_arrestin->Internalization Downstream_barr Cellular Effects (e.g., Proliferation) MAPK->Downstream_barr This compound This compound This compound->UT_R_Gq blocks This compound->UT_R_Gi blocks/partially activates This compound->UT_R_barr blocks/partially activates

Caption: Urotensin-II Receptor Signaling Pathways.

Experimental_Workflow start Start: Characterize this compound Activity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay aorta_assay Rat Aorta Contraction Assay (Determine pA2/Antagonist Profile) start->aorta_assay calcium_assay Calcium Mobilization Assay (Determine EC50/IC50 and Efficacy) start->calcium_assay camp_assay cAMP Accumulation Assay (Investigate Gi/o Coupling) start->camp_assay barrestin_assay β-Arrestin Recruitment Assay (Investigate Biased Signaling) start->barrestin_assay analysis Data Analysis and Interpretation binding_assay->analysis aorta_assay->analysis calcium_assay->analysis camp_assay->analysis barrestin_assay->analysis conclusion Conclusion: Define this compound's Pharmacological Profile (Antagonist, Partial Agonist, Biased Agonist) analysis->conclusion

Caption: Experimental Workflow for this compound Characterization.

Troubleshooting_Partial_Agonism start Observation: Unexpected Partial Agonism with this compound q1 Is receptor expression level high (potential for receptor reserve)? start->q1 a1_yes Action: Reduce receptor expression or use receptor alkylation. q1->a1_yes Yes q2 Is the assay highly sensitive with significant signal amplification? q1->q2 No a1_no Proceed to next question. a2_yes Action: Optimize assay conditions (e.g., reduce incubation time) or use a less sensitive readout. q2->a2_yes Yes q3 Have you tested for biased agonism? q2->q3 No a2_no Proceed to next question. a3_yes Conclusion: this compound is likely a biased agonist in your system. q3->a3_yes Yes a3_no Action: Profile this compound activity across multiple signaling pathways (Ca²⁺, cAMP, β-arrestin). q3->a3_no No q4 Is the peptide integrity confirmed? a3_no->q4 a4_yes Consider other experimental variables. q4->a4_yes Yes a4_no Action: Verify peptide purity and ensure proper handling and storage. q4->a4_no No

Caption: Troubleshooting Decision Tree for Partial Agonism.

References

Urantide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Urantide.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound be stored upon receipt?

A1: Lyophilized this compound should be stored at -20°C for long-term storage. For short-term storage of a few weeks, 4°C is acceptable. It is crucial to keep the vial tightly sealed and protected from light.

Q2: What is the recommended procedure for reconstituting this compound?

A2: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation. This compound is soluble in water up to 2 mg/ml. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer with a pH between 5 and 6. Gently mix to dissolve the peptide completely.

Q3: How stable is this compound in solution, and how should it be stored?

A3: The shelf-life of peptides in solution is limited. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a this compound solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C. Avoid repeated freeze-thaw cycles as this can lead to degradation. Peptide solutions are generally stable for up to a week at 4°C and for a few weeks at -20°C.

Q4: What are the general safety precautions for handling this compound?

A4: this compound, like many peptides, should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the lyophilized powder or contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased Peptide Activity Improper storage leading to degradation.Ensure lyophilized peptide is stored at -20°C and protected from light. For reconstituted peptide, avoid repeated freeze-thaw cycles by preparing aliquots.
Multiple freeze-thaw cycles.
Bacterial contamination of the solution.
Precipitation of Reconstituted Peptide Peptide concentration is too high for the solvent.Do not exceed the recommended solubility of 2 mg/ml in water. If higher concentrations are needed, a solubility test with a small amount of peptide in different solvents (e.g., with a small percentage of DMSO or acetonitrile) may be necessary.
Incorrect pH of the buffer.
Inconsistent Experimental Results Inaccurate peptide concentration.Ensure the peptide is fully dissolved before use. After reconstitution, gently vortex or sonicate the vial to ensure a homogenous solution.
Degradation of the peptide over time.

Quantitative Data Summary

Parameter Recommendation
Storage Temperature (Lyophilized) -20°C (Long-term)
4°C (Short-term: up to a few weeks)
Storage Temperature (In Solution) -20°C
Solubility in Water Up to 2 mg/ml
Recommended pH for Solution Storage 5 - 6
Short-term Solution Stability at 4°C Up to 1 week
Short-term Solution Stability at -20°C Up to a few weeks

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a method to determine the stability of this compound in a specific buffer at a given temperature over time.

Materials:

  • Lyophilized this compound

  • Sterile reconstitution buffer (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • -20°C freezer and 4°C refrigerator

Methodology:

  • Reconstitution: Reconstitute a known amount of lyophilized this compound in the desired sterile buffer to a final concentration of 1 mg/ml. Gently mix to ensure complete dissolution.

  • Aliquoting: Immediately after reconstitution, aliquot the this compound solution into multiple microcentrifuge tubes.

  • Time Zero Analysis (T=0): Immediately analyze one aliquot using HPLC to establish the initial purity and peak area of the intact this compound.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1 ml/min

      • Detection: UV at 220 nm

      • Gradient: A suitable gradient from 5% to 95% mobile phase B over 20-30 minutes.

  • Storage: Store the remaining aliquots at the desired temperature (e.g., 4°C or -20°C).

  • Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove one aliquot from storage.

  • Sample Preparation and Analysis: Allow the aliquot to reach room temperature. Centrifuge the tube briefly to collect any condensation. Analyze the sample by HPLC using the same method as the T=0 sample.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the peak area at T=0. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100. The appearance of new peaks may indicate degradation products.

Visualizations

Urantide_Storage_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use_storage Use & Final Storage Receive Receive Lyophilized this compound Store Store at -20°C (Long-Term) or 4°C (Short-Term) Receive->Store Warm Warm to Room Temperature Store->Warm Reconstitute Reconstitute in Sterile Buffer Warm->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Use Use Immediately in Experiment Aliquot->Use Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution

Caption: Workflow for proper this compound storage and handling.

Troubleshooting_Decreased_Activity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Decreased this compound Activity Cause1 Improper Storage Problem->Cause1 Cause2 Repeated Freeze-Thaw Problem->Cause2 Cause3 Bacterial Contamination Problem->Cause3 Solution1 Store Lyophilized Peptide at -20°C Cause1->Solution1 Solution2 Aliquot Reconstituted Peptide Cause2->Solution2 Solution3 Use Sterile Buffers & Consider Filtration Cause3->Solution3

interpreting unexpected results in Urantide signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results in Urantide signaling studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that may arise during experiments with this compound.

Q1: Why am I observing a weak agonist effect with this compound when it's supposed to be an antagonist?

A1: This is a documented phenomenon. While this compound is a potent competitive antagonist of the Urotensin-II (U-II) receptor (UT/GPR14), some studies have reported partial agonist activity.[1][2] This can be dependent on the experimental system. For instance, agonist-like effects, such as intracellular calcium mobilization, have been observed in recombinant cell systems like HEK or CHO cells that overexpress the human UT receptor.[1][2] In contrast, in native tissues like the rat aorta, this compound typically behaves as a pure competitive antagonist with no agonist effect.[1][3]

Troubleshooting Steps:

  • Review your experimental model: The choice of cell line or tissue is critical. Recombinant cell lines with high receptor expression may be more prone to showing partial agonism.

  • Consider receptor desensitization: The observed effect might be influenced by homologous receptor desensitization, a known characteristic of the UT receptor.[3]

  • Cross-reference with different assays: If possible, confirm your findings using a functional assay in a native tissue preparation where this compound is reported to be a pure antagonist.

Q2: My results show that this compound is not inhibiting the downstream pathway I expected (e.g., MAPK/ERK). What could be the reason?

A2: While this compound is known to inhibit U-II-mediated activation of pathways like MAPK/ERK and JAK2/STAT3, a lack of inhibition could point to several factors.[4][5]

Troubleshooting Steps:

  • Confirm U-II receptor expression: Ensure that your cell line or tissue expresses sufficient levels of the Urotensin-II receptor (GPR14). Low receptor density can lead to a diminished response.

  • Check this compound concentration and incubation time: The inhibitory effect of this compound can be dose- and time-dependent.[5][6] You may need to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific model.

  • Verify the activity of your U-II ligand: Ensure that the U-II peptide you are using to stimulate the pathway is active and used at an appropriate concentration.

  • Consider alternative signaling pathways: U-II can activate multiple downstream pathways, including RhoA/ROCK and PI3K/AKT.[7][8] It's possible that in your specific cell type, the predominant signaling pathway is one that is less sensitive to this compound, or that there is crosstalk between pathways.

Q3: I am seeing inconsistent results in cell proliferation assays with this compound. Why might this be?

A3: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by U-II.[4][6] Inconsistent results could stem from several experimental variables.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells. Over- or under-confluent cells can respond differently to stimuli.

  • Serum Concentration: The presence of growth factors in serum can interfere with the assay. Consider serum-starving the cells before treatment to synchronize them and reduce background proliferation.

  • Assay Duration: The timing of your endpoint measurement is crucial. Monitor cell proliferation at multiple time points to capture the optimal window of inhibition.

  • Choice of Proliferation Assay: Different assays (e.g., MTT, BrdU, cell counting) measure different aspects of cell proliferation and viability. Ensure the chosen assay is appropriate for your experimental question and be aware of its limitations.[9]

Q4: The binding affinity (Ki or pKi) of this compound in my assay is different from published values. What could explain this discrepancy?

A4: Variations in binding affinity measurements can arise from differences in experimental conditions.

Troubleshooting Steps:

  • Radioligand and Competitor Concentrations: Ensure accurate determination of the concentrations of both the radiolabeled U-II and this compound.

  • Membrane Preparation: The quality and concentration of the cell membrane preparation expressing the UT receptor are critical.

  • Assay Buffer Composition: The composition of the binding buffer (e.g., ions, BSA concentration) can influence ligand binding.[3]

  • Incubation Time and Temperature: Allow the binding reaction to reach equilibrium. The time required may vary depending on the temperature.

  • Data Analysis Model: Use an appropriate nonlinear regression model to analyze your competition binding data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: this compound Binding Affinity and Potency

ParameterSpecies/SystemValueReference
pKiHuman UT receptor (recombinant CHO cells)8.3[3]
pKiRat UT receptor8.3[1]
pKB (antagonist potency)Rat isolated thoracic aorta8.3 ± 0.09[3]
KiHuman recombinant UT receptor5.3 - 58.2 nM[10]
KiRat recombinant UT receptor1.7 - 95.3 nM[10]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell/Tissue TypeEffective ConcentrationObserved EffectReference
Inhibition of VSMC proliferationRat Vascular Smooth Muscle Cells10⁻¹⁰ to 10⁻⁶ mol/LInhibition of U-II induced proliferation[6]
Atherosclerosis TreatmentAtherosclerotic Rats30 µg/kg for 3, 7, 14 daysReduced expression of U-II, GPR14, p-JAK2, p-STAT3[5]
CardioprotectionDoxorubicin-treated ratsNot specifiedReduced myocardial fibrosis and apoptosis[11]
Atherosclerosis TreatmentHypercholesterolemic rabbits5.4 µg·kg⁻¹·h⁻¹Decreased macrophage-positive area in plaques[12][13]

Experimental Protocols

1. Competitive Radioligand Binding Assay for this compound Affinity

This protocol is adapted from studies determining the binding affinity of this compound for the Urotensin-II receptor.[3][10]

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human UT receptor.

    • [¹²⁵I]Urotensin-II (Radioligand).

    • Unlabeled this compound (Competitor).

    • Binding Buffer: 20 mM TRIS (pH 7.4), 5 mM MgCl₂, 0.5% BSA.

    • Wash Buffer: 50 mM TRIS (pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of [¹²⁵I]Urotensin-II (e.g., at its Kd).

      • Varying concentrations of this compound or buffer for total binding.

      • Cell membrane preparation (e.g., 1 µg of membrane protein per well).

    • For non-specific binding, add a high concentration of unlabeled U-II.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, and then measure the radioactivity in a scintillation counter.

    • Analyze the data using nonlinear regression to determine the Ki of this compound.

2. Western Blot for Phosphorylated ERK1/2 Inhibition by this compound

This protocol is based on studies investigating the effect of this compound on MAPK signaling.[4][6]

  • Materials:

    • Cell line of interest (e.g., vascular smooth muscle cells).

    • Cell culture medium, with and without serum.

    • Urotensin-II (U-II).

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • ECL detection reagent.

    • SDS-PAGE gels and blotting apparatus.

  • Procedure:

    • Plate cells and grow to desired confluency.

    • Serum-starve the cells for 24 hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of U-II for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Diagrams

Urantide_Signaling_Pathway UII Urotensin-II (U-II) UT_Receptor UT Receptor (GPR14) UII->UT_Receptor Activates This compound This compound This compound->UT_Receptor Inhibits G_Protein Gq/11, G12/13 UT_Receptor->G_Protein PLC PLC G_Protein->PLC RhoA RhoA/ROCK G_Protein->RhoA JAK2 JAK2 G_Protein->JAK2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) RhoA->Cellular_Responses STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Responses MAPK->Cellular_Responses

Caption: this compound's mechanism of action on the U-II signaling pathway.

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

Urantide vs. Palosuran: A Comparative Guide to Urotensin II Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent urotensin II (U-II) receptor antagonists: the peptide-based Urantide and the non-peptide molecule palosuran. Urotensin II, a potent vasoconstrictor, and its receptor (UT receptor) are implicated in a variety of physiological and pathophysiological processes, making them a key target for therapeutic intervention in cardiovascular and renal diseases. This document summarizes their performance based on available experimental data, details the methodologies used in these key experiments, and visualizes the associated biological pathways and workflows.

At a Glance: this compound vs. Palosuran

FeatureThis compoundPalosuran
Chemical Nature Peptide ([Pen5,DTrp7,Orn8]hU-II(4-11))Non-peptide small molecule
Mechanism of Action Competitive antagonist of the U-II receptorCompetitive antagonist of the U-II receptor
Potency Highly potent, particularly at the rat U-II receptor. Considered one of the most potent peptide antagonists described.[1][2]Potent, with primate selectivity. Shows significantly higher affinity for human and monkey UT receptors compared to rodent receptors.[3][4]
Key Characteristics Has been noted to exhibit partial agonism in some cellular systems.Demonstrates a discrepancy in binding affinity between membrane preparations and intact cells, with lower affinity in the latter.[4]

Quantitative Performance Data

The following tables summarize the binding affinities and functional antagonist potencies of this compound and palosuran for the urotensin II receptor. It is important to note that this data is compiled from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Urotensin II Receptor Binding Affinity

CompoundReceptor SpeciesPreparationAssay TypepKi / KiReference
This compound HumanRecombinant (CHO-K1 cells)Radioligand Binding ([¹²⁵I]urotensin II displacement)pKi = 8.3 ± 0.04[2]
Palosuran HumanRecombinantRadioligand Binding ([¹²⁵I]U-II displacement)Low nanomolar Ki[3]
Palosuran HumanRecombinant (membranes)Radioligand BindingKi = 5 ± 1 nM[4]
Palosuran HumanRecombinant (intact cells)Radioligand BindingKi = 276 ± 67 nM[4]
Palosuran MonkeyRecombinant (membranes)Radioligand BindingKi = 4 ± 1 nM[4]
Palosuran RatRecombinantRadioligand Binding>100-fold less potent than on human receptor[3]

Table 2: Functional Antagonist Potency

CompoundAssayTissue/Cell LineSpeciespKB / pA₂ / IC₅₀Reference
This compound Inhibition of hU-II-induced contractionIsolated thoracic aortaRatpKB = 8.3 ± 0.09[2]
Palosuran Inhibition of U-II-induced contractionIsolated aortic ringsRatpD'(2) = 5.2[3]
Palosuran Inhibition of hU-II-induced [Ca²⁺]i mobilizationRecombinant hUT-CHO cellsHumanIC₅₀ = 323 ± 67 nM[4]

Urotensin II Receptor Signaling Pathway

Urotensin II binding to its G protein-coupled receptor (GPCR), the UT receptor, primarily activates the Gαq subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Downstream effects include the activation of mitogen-activated protein kinase (MAPK) pathways, leading to cellular responses such as vasoconstriction, cell proliferation, and hypertrophy. Both this compound and palosuran act by competitively blocking the binding of urotensin II to the UT receptor, thereby inhibiting these downstream signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UII Urotensin II UT_receptor UT Receptor (GPCR) UII->UT_receptor Binds G_protein Gαq/11 UT_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->UT_receptor Blocks Palosuran Palosuran Palosuran->UT_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response (Vasoconstriction, etc.) Ca_release->Cellular_response MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_response

Caption: Urotensin II Receptor Signaling Pathway and Points of Antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

radioligand_binding_workflow start Start prepare_membranes Prepare cell membranes expressing UT receptor start->prepare_membranes incubate Incubate membranes with radiolabeled U-II ([¹²⁵I]U-II) and varying concentrations of antagonist (this compound or Palosuran) prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC₅₀ and calculate Ki measure->analyze end End analyze->end aorta_contraction_workflow start Start dissect_aorta Dissect thoracic aorta from a rat start->dissect_aorta prepare_rings Cut aorta into rings and mount in an organ bath dissect_aorta->prepare_rings equilibrate Equilibrate aortic rings under tension prepare_rings->equilibrate add_antagonist Add varying concentrations of antagonist (this compound or Palosuran) and incubate equilibrate->add_antagonist add_agonist Add cumulative concentrations of urotensin II add_antagonist->add_agonist measure_contraction Measure isometric contraction using a force transducer add_agonist->measure_contraction analyze Analyze data to determine pKB or pA₂ measure_contraction->analyze end End analyze->end calcium_mobilization_workflow start Start culture_cells Culture cells expressing the UT receptor start->culture_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) culture_cells->load_dye add_antagonist Add varying concentrations of antagonist (this compound or Palosuran) load_dye->add_antagonist add_agonist Stimulate cells with urotensin II add_antagonist->add_agonist measure_fluorescence Measure changes in intracellular calcium via fluorescence add_agonist->measure_fluorescence analyze Analyze data to determine IC₅₀ measure_fluorescence->analyze end End analyze->end

References

A Comparative Analysis of Urantide and SB-710411: Potency at the Urotensin-II Receptor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of urotensin-II (UT) receptor modulation, Urantide and SB-710411 have emerged as significant peptide-based research tools. This guide provides a detailed comparison of their potency, drawing upon experimental data to inform researchers, scientists, and drug development professionals. We present a quantitative analysis of their receptor binding and functional activity, detailed experimental methodologies, and visual representations of the pertinent biological pathways and workflows.

Quantitative Comparison of Potency

The relative potency of this compound and SB-710411 as UT receptor ligands has been characterized through various in vitro assays. The following table summarizes their binding affinity (pKi) and functional antagonist potency (pKB) at the rat and human UT receptors.

CompoundReceptor TargetAssay TypeParameterValueSpeciesReference
This compound Urotensin-II Receptor (UT)Radioligand BindingpKi8.3 ± 0.04Human[1][2]
Urotensin-II Receptor (UT)Functional Antagonism (Aorta Contraction)pKB8.3 ± 0.09Rat[1][2][3]
SB-710411 Urotensin-II Receptor (UT)Radioligand BindingpKi7.50 ± 0.07Rat[4]
Urotensin-II Receptor (UT)Radioligand BindingpKi6.82 ± 0.06Monkey[4]
Urotensin-II Receptor (UT)Functional Antagonism (Aorta Contraction)pKB~6.3 - 6.5Rat[1][4]
Urotensin-II Receptor (UT)Functional Agonism (IP Formation)pEC506.56 ± 0.35Monkey[4]

Key Findings:

  • This compound demonstrates significantly higher antagonist potency at the rat UT receptor compared to SB-710411, with a pKB value approximately 50- to 100-fold greater.[1]

  • This compound exhibits high binding affinity for the human UT receptor.[1][2]

  • SB-710411 displays species-dependent pharmacology, acting as an antagonist at the rat UT receptor but as an agonist at the primate (monkey and human) UT receptor.[4][5][6]

  • This compound is a selective and competitive antagonist with little to no agonist activity observed in rat aorta preparations.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and SB-710411.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the pKi of this compound and SB-710411 for the human urotensin-II receptor.

Materials:

  • CHO/K1 cells stably transfected with the human UT receptor.

  • [¹²⁵I]urotensin-II (radioligand).

  • This compound and SB-710411 (test compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture transfected CHO/K1 cells and harvest. Homogenize the cells in a buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Competition Binding: In a 96-well plate, add a fixed concentration of [¹²⁵I]urotensin-II to each well.

  • Add increasing concentrations of the unlabeled test compound (this compound or SB-710411).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Rat Isolated Aorta Contraction Assay

This functional assay measures the ability of a compound to antagonize the contractile response induced by a known agonist in isolated vascular tissue.

Objective: To determine the pKB of this compound and SB-710411 as antagonists of urotensin-II-induced vasoconstriction.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Human urotensin-II (agonist).

  • This compound and SB-710411 (test compounds).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-2 grams.

  • Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability.

  • Antagonist Incubation: Add a single concentration of the antagonist (this compound or SB-710411) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve: Add cumulative concentrations of the agonist (urotensin-II) to the organ bath and record the contractile response.

  • Data Analysis: Construct concentration-response curves for urotensin-II in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). Determine the pKB value using the Schild equation.

Visualizing the Molecular Landscape

To better understand the context of this compound and SB-710411's activity, the following diagrams illustrate the urotensin-II signaling pathway and a typical experimental workflow.

Urotensin_Signaling_Pathway UII Urotensin-II UTR UT Receptor (GPR14) UII->UTR Binds Gq11 Gαq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction Leads to This compound This compound This compound->UTR Antagonist SB710411 SB-710411 SB710411->UTR Antagonist (Rat) Agonist (Primate)

Caption: Urotensin-II signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Rat Aorta Contraction Assay b1 Prepare UT Receptor Membranes b2 Incubate Membranes with [¹²⁵I]U-II & Test Compound b1->b2 b3 Separate Bound from Free Radioligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate pKi b4->b5 end Compare Potency b5->end f1 Isolate & Mount Rat Aortic Rings f2 Equilibrate & Test Viability f1->f2 f3 Incubate with Test Compound f2->f3 f4 Generate U-II Concentration-Response Curve f3->f4 f5 Calculate pKB f4->f5 f5->end start Start start->b1 start->f1

Caption: Experimental workflow for potency comparison.

References

A Comparative Guide to the Specificity of Urantide for the Urotensin II Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urantide, a potent antagonist of the urotensin II receptor (UT receptor), with other alternative compounds. It includes a detailed examination of its binding affinity, functional antagonism, and selectivity, supported by experimental data and protocols.

Introduction to the Urotensin System and this compound

The urotensin II (U-II) system plays a significant role in various physiological processes, particularly in the cardiovascular system. U-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the UT receptor (formerly GPR14).[2][3] The activation of the UT receptor triggers a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to phospholipase C activation, increased intracellular calcium, and activation of protein kinase C.[1][2][4]

Given the potent effects of U-II, the development of selective antagonists for the UT receptor is of great interest for therapeutic applications. This compound, a synthetic peptide derivative of human urotensin-II ([Pen5,DTrp7,Orn8]h-U-II(4–11)), has emerged as a leading candidate.[5][6] It is distinguished as an ultrapotent and highly selective competitive antagonist of the UT receptor, particularly in vascular preparations.[5]

Validating the Specificity of this compound

The specificity of an antagonist is determined by its high affinity for the target receptor and its low affinity for other receptors. This compound has been extensively studied to validate its performance in these areas.

Binding Affinity:

This compound demonstrates high-affinity binding to both rat and human UT receptors. In competitive radioligand binding assays, this compound effectively displaces the radiolabeled urotensin II from the receptor. This high affinity is a key indicator of its potency.[5][7]

Functional Antagonism and Selectivity:

In functional assays, this compound has been shown to be a potent and selective competitive antagonist. In the rat isolated aorta, a standard bioassay for UT receptor activity, this compound effectively blocks U-II-induced vasoconstriction without exhibiting intrinsic agonist activity.[5][7] Crucially, its antagonistic effect is highly selective; this compound does not interfere with the contractile responses induced by other vasoconstrictors like noradrenaline or endothelin-1, confirming its specificity for the urotensin II signaling pathway.[5][7][8]

However, it is important to note that in some recombinant cell systems that overexpress the human UT receptor, this compound has been observed to act as a partial or even full agonist.[6][9][10] This phenomenon, often termed "paradoxical agonism," is thought to be a consequence of the high receptor density and efficient signal coupling in these artificial expression systems, which can amplify any residual intrinsic activity of a ligand.[10][11]

Comparative Data: this compound vs. Alternative Antagonists

This compound's performance can be benchmarked against other peptidic and non-peptidic UT receptor antagonists. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of UT Receptor Antagonists

CompoundReceptor TypepKi / KiReference(s)
This compound Human UT (CHO cells)pKi = 8.3[5][7]
This compound Mammalian UTKi = 5.3–58.2 nM[11]
[Pen5,Orn8]hU-II(4–11) Human UT (CHO cells)pKi = 7.7[5][7]
GSK248451 Mammalian UTKi = 1.7–95.3 nM[11]
SB-710411 Mammalian UTKi = 130–1400 nM[11]
Human Urotensin-II (Agonist) Human UT (CHO cells)pKi = 9.1[5]

Table 2: Functional Antagonism of UT Receptor Antagonists

CompoundAssay SystempKBReference(s)
This compound Rat Isolated Aorta8.3[5][7]
[Pen5,Orn8]hU-II(4–11) Rat Isolated Aorta7.4[5][7]
Compound 14 (this compound Analog) Rat Isolated Aorta8.94[12]

Visualizing Key Pathways and Protocols

To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the UT receptor signaling pathway and the workflows for key validation experiments.

UT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_receptor UT Receptor (GPR14) Gq Gαq UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG UII Urotensin-II (Ligand) UII->UT_receptor Binds & Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK MAPK->Physiological_Response This compound This compound (Antagonist) This compound->UT_receptor Blocks

Caption: Urotensin II Receptor Signaling Pathway.

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Rat Aorta Contraction Assay b_start Prepare membranes from cells expressing UT receptor b_step1 Incubate membranes with radioligand ([¹²⁵I]U-II) + varying concentrations of this compound b_start->b_step1 b_step2 Separate bound from free radioligand (filtration) b_step1->b_step2 b_step3 Quantify bound radioactivity (gamma counter) b_step2->b_step3 b_end Calculate Ki value from competition curve b_step3->b_end f_start Isolate rat thoracic aorta and mount in organ bath f_step1 Generate cumulative concentration-response curve to U-II (agonist) f_start->f_step1 f_step2 Pre-incubate tissue with this compound (antagonist) f_step3 Repeat U-II concentration- response curve f_step1->f_step3 After washout and incubation with antagonist f_step2->f_step3 f_end Calculate pKB value from rightward shift of the curve f_step3->f_end

Caption: Experimental Workflows for Specificity Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a ligand (this compound) for the UT receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from a stable cell line (e.g., CHO-K1) engineered to overexpress the human or rat UT receptor.[5][13]

  • Incubation: The cell membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled UT receptor agonist, typically [125I]hU-II.

  • Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[11]

Protocol 2: Rat Aorta Contraction Assay (Functional Assay)

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by an agonist in a native tissue.

  • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings. These rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (95% O2, 5% CO2).[5][13]

  • Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

  • Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of U-II and recording the resulting isometric contraction.

  • Antagonist Incubation: After washing the tissue to restore baseline tension, a fixed concentration of this compound is added to the bath and allowed to incubate.

  • Competitive Antagonism: The U-II concentration-response curve is repeated in the presence of this compound. A competitive antagonist will cause a parallel rightward shift in the curve without reducing the maximum response.

  • Data Analysis: The magnitude of the rightward shift is used to calculate the pKB value via the Schild equation. The pKB is the negative logarithm of the molar concentration of an antagonist that makes it necessary to use twice the concentration of the agonist to elicit the original response.[5][7]

  • Selectivity Check: To confirm selectivity, the protocol is repeated using other vasoconstrictors (e.g., noradrenaline, endothelin-1) in the presence of this compound. A lack of effect on these responses indicates selectivity for the UT receptor.[5]

Conclusion

The experimental data robustly support the characterization of this compound as a highly potent and selective antagonist of the urotensin II receptor. Its high binding affinity (pKi ≈ 8.3) and functional antagonism (pKB ≈ 8.3) in native vascular tissue make it one of the most powerful tools available for studying the urotensinergic system.[5][7] While its partial agonist activity in some recombinant systems warrants consideration, its behavior as a pure antagonist in physiological preparations like the rat aorta highlights its value.[5] When compared to other antagonists, this compound consistently demonstrates superior potency, solidifying its position as a benchmark compound for researchers and a promising lead for drug development professionals targeting the pathophysiological roles of urotensin II.

References

Independent Replication of Urantide Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Urantide's performance with other alternatives in the context of atherosclerosis research, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and workflows to facilitate understanding and replication of findings.

This compound: A Potent Urotensin II Receptor Antagonist

This compound is a synthetic peptide that acts as a potent and selective antagonist of the Urotensin II (UII) receptor (UT).[1][2] UII is a cyclic peptide and the most potent vasoconstrictor identified in mammals, implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis.[1] this compound competitively blocks the effects of UII, which has been shown to promote the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.[2] Research in animal models suggests that by antagonizing the UII/UT system, this compound can ameliorate atherosclerotic processes.[1]

Performance Comparison: this compound vs. Fluvastatin

Experimental data from a study on a rat model of atherosclerosis provides a direct comparison of this compound with fluvastatin, a commonly used statin medication.

ParameterNormal ControlAtherosclerosis ModelThis compound (30 μg/kg/day)Fluvastatin (5 μg/kg/day)
Serum Triglycerides (TG) LowerSignificantly IncreasedReducedReduced
Serum Total Cholesterol (TC) LowerSignificantly IncreasedReducedReduced
Serum High-Density Lipoprotein (HDL) HigherReducedIncreasedIncreased
Serum Low-Density Lipoprotein (LDL) LowerSignificantly IncreasedReducedReduced
Serum Hydroxyproline (HYP) LowerSignificantly IncreasedSignificantly ReducedSignificantly Reduced

Table 1: Comparison of this compound and Fluvastatin on Serum Lipid and Hydroxyproline Levels in a Rat Model of Atherosclerosis. Data synthesized from a study by Zhao et al.[1] The study demonstrated that this compound, similar to fluvastatin, was able to improve the lipid profile and reduce serum hydroxyproline, a marker of collagen turnover and tissue remodeling.[1]

While direct comparative studies with other UII antagonists like palosuran and SB-710411 in the context of atherosclerosis are not extensively detailed in the public domain, this compound is often cited as being significantly more potent than other known UT receptor antagonists.[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-atherosclerotic effects by modulating several key intracellular signaling pathways that are activated by UII.

This compound's Antagonism of the UII-Mediated Signaling Cascade

Urotensin II, upon binding to its G-protein coupled receptor (UT), initiates a cascade of intracellular events contributing to cellular proliferation and inflammation, key features of atherosclerosis. This compound acts by blocking this initial binding step.

G UII Urotensin II (UII) UT_receptor Urotensin Receptor (UT) UII->UT_receptor This compound This compound This compound->UT_receptor Antagonism G_protein G-protein Activation UT_receptor->G_protein Signaling_Pathways Downstream Signaling (JAK2/STAT3, MAPK/Erk/JNK) G_protein->Signaling_Pathways Atherosclerosis Pro-Atherosclerotic Effects (VSMC proliferation, inflammation) Signaling_Pathways->Atherosclerosis

Caption: this compound blocks UII from binding to its receptor, inhibiting downstream signaling.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in cell proliferation and inflammation. This compound has been shown to inhibit the activation of this pathway, which is upregulated in atherosclerotic conditions.[3][4]

G This compound This compound UT_receptor UT Receptor This compound->UT_receptor Inhibits JAK2 JAK2 UT_receptor->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression

Caption: this compound inhibits the phosphorylation and activation of JAK2 and STAT3.

Modulation of the MAPK/Erk/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (Erk) and c-Jun N-terminal Kinase (JNK) pathways, are also implicated in the cellular responses leading to atherosclerosis. This compound treatment has been associated with a reduction in the phosphorylation of Erk1/2 and JNK.

G This compound This compound UT_receptor UT Receptor This compound->UT_receptor Inhibits MAPKKK MAPKKK UT_receptor->MAPKKK MAPKK_Erk MEK1/2 MAPKKK->MAPKK_Erk MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Erk Erk1/2 MAPKK_Erk->Erk Phosphorylates pErk p-Erk1/2 (Active) Cellular_Response Cellular Response (Proliferation, Apoptosis) pErk->Cellular_Response JNK JNK MAPKK_JNK->JNK Phosphorylates pJNK p-JNK (Active) pJNK->Cellular_Response G Start Acquire Wistar Rats High_Fat_Diet Feed High-Fat Diet (e.g., 4 weeks) Start->High_Fat_Diet Vitamin_D3 Intraperitoneal Injection of Vitamin D3 High_Fat_Diet->Vitamin_D3 Model_Induction Atherosclerosis Model Established Vitamin_D3->Model_Induction Treatment Administer this compound (e.g., 30 μg/kg/day) Model_Induction->Treatment Analysis Sample Collection & Analysis (Blood, Aorta) Treatment->Analysis Endpoint Data Interpretation Analysis->Endpoint

References

Urantide: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urantide, a potent and selective antagonist of the urotensin-II (U-II) receptor (UT), has demonstrated significant therapeutic potential in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data, to aid researchers in their understanding and potential application of this compound.

Quantitative Efficacy Data

The following tables summarize the key quantitative parameters of this compound's efficacy from various experimental models.

In Vitro Efficacy of this compound
ParameterSpecies/Cell LineValueReference
pKi Human (CHO cells expressing UT receptor)8.3 ± 0.04[1][2]
pKB Rat (isolated thoracic aorta)8.3 ± 0.09[1][2]
Agonist Activity Rat (isolated thoracic aorta)Ineffective as an agonist up to 1 µM[1][2]
Agonist Activity (Ca2+ mobilization) Human (HEK293 cells expressing hUT)Partial agonist activity observed[3][4]
Inhibition of VSMC proliferation Rat (vascular smooth muscle cells)Significant inhibition at 10⁻¹⁰ to 10⁻⁶ mol/L[5][6]
In Vivo Efficacy of this compound
Animal ModelDosageKey FindingsReference
Atherosclerosis (Rat)30 µg/kgAmeliorated pathological changes; reduced U-II and GPR14 expression.[7]
Atherosclerosis-related kidney injury (Rat)30 µg/kgImproved renal function; inhibited JAK2/STAT3 signaling.[8]
Atherosclerosis (Hypercholesterolemic Rabbit)5.4 µg/kg/h (continuous infusion)Decreased macrophage-positive area in atherosclerotic plaques.[9]
Atherosclerosis (Rat)Not specifiedImproved levels of triglycerides, total cholesterol, and lipoproteins.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate this compound's efficacy.

In Vitro Methodologies

Rat Isolated Thoracic Aorta Contraction Assay: This assay assesses the functional antagonism of this compound against U-II-induced vasoconstriction. Thoracic aorta rings are isolated from rats and mounted in organ baths containing a physiological salt solution. The contractile response to cumulative concentrations of U-II is measured in the presence and absence of varying concentrations of this compound. The pKB value is then calculated to quantify the antagonist potency.[1]

Radioligand Binding Assay: This method determines the binding affinity of this compound to the UT receptor. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor are incubated with a radiolabeled U-II ligand (e.g., [¹²⁵I]U-II) and increasing concentrations of this compound. The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.[1][2]

Calcium Mobilization Assay: This assay is used to evaluate the intracellular signaling effects of this compound. Human Embryonic Kidney (HEK293) cells expressing the human UT receptor are loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium concentration is measured upon stimulation with U-II in the presence and absence of this compound. This can reveal any partial agonist or antagonist activity of the compound.[4][11]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay: Primary VSMCs are cultured from rat thoracic aorta. The cells are treated with U-II to induce proliferation, with or without the addition of this compound at various concentrations. Cell proliferation is then quantified using methods such as immunocytochemistry or flow cytometry to assess the inhibitory effect of this compound.[5][6]

In Vivo Methodologies

Rat Model of Atherosclerosis: Atherosclerosis is induced in rats through a combination of a high-fat diet and intraperitoneal injections of vitamin D3. Following the induction period, rats are treated with this compound (e.g., 30 µg/kg) for a specified duration. The efficacy of the treatment is evaluated by examining pathological changes in the aorta and measuring the expression levels of U-II and its receptor, GPR14, via immunohistochemistry, RT-PCR, and western blotting.[7]

Rabbit Model of Hypercholesterolemia: Hypercholesterolemia is induced in rabbits by feeding them a high-cholesterol diet. This compound is then continuously administered via subcutaneous osmotic mini-pumps (e.g., 5.4 µg/kg/h). The effects on atherosclerotic plaque composition, such as macrophage and smooth muscle cell content, are analyzed through immunohistochemical staining of aortic sections.[9]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: this compound's antagonism of the JAK2/STAT3 signaling pathway.

G cluster_induction Atherosclerosis Induction cluster_analysis Efficacy Analysis Animal_Model Rat Model Diet High-Fat Diet Animal_Model->Diet Injection Vitamin D3 Injection Animal_Model->Injection Treatment_Group This compound Treatment (30 µg/kg) Diet->Treatment_Group Control_Group Vehicle Control Diet->Control_Group Injection->Treatment_Group Injection->Control_Group Aorta_Harvest Aorta Tissue Harvest Treatment_Group->Aorta_Harvest Control_Group->Aorta_Harvest Pathology Histopathological Examination Aorta_Harvest->Pathology Biochemical Biochemical Assays (e.g., Lipids) Aorta_Harvest->Biochemical Gene_Expression Gene/Protein Expression Analysis (RT-PCR, Western Blot) Aorta_Harvest->Gene_Expression

Caption: Workflow for in vivo evaluation of this compound in a rat atherosclerosis model.

References

Urantide's Efficacy in Modulating Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Urantide's effect on cell proliferation, offering a comparative overview of its performance supported by experimental data. This compound, a potent and selective antagonist of the Urotensin II (U-II) receptor GPR14, has demonstrated significant inhibitory effects on the proliferation of various cell types, particularly vascular smooth muscle cells.[1][2][3][4] This document outlines the key signaling pathways involved, presents quantitative data from relevant studies, and details the experimental protocols utilized to validate these findings.

Comparative Efficacy of this compound in In-Vitro Cell Proliferation

This compound has been shown to effectively counteract the mitogenic effects of Urotensin II, a known promoter of cell proliferation.[1] The following table summarizes the dose-dependent inhibitory effect of this compound on rat vascular smooth muscle cell proliferation.

Treatment GroupConcentration (mol/L)Inhibition of Cell Proliferation (%)
Control -Baseline
Urotensin II (U-II) 10⁻⁸Proliferation Promoted
This compound 10⁻¹⁰Significant Inhibition
This compound 10⁻⁹Significant Inhibition
This compound 10⁻⁸Significant Inhibition
This compound 10⁻⁷Significant Inhibition
This compound 10⁻⁶Most Evident Inhibition
Positive Control (Fluvastatin) -Inhibition Observed

Data synthesized from studies demonstrating this compound's dose-dependent inhibition of U-II induced vascular smooth muscle cell proliferation. The inhibitory effect of 10⁻⁶ mol/L this compound was noted to be very close to that of the positive control group.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating key signaling pathways implicated in cell growth and division. The primary mechanism involves the blockade of the U-II/GPR14 signaling cascade, which in turn affects downstream pathways such as the MAPK/ERK and JAK2/STAT3 pathways.[1][5][6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR14 GPR14 PLC PLC GPR14->PLC RhoA RhoA/Rho Kinase GPR14->RhoA JAK2 JAK2 GPR14->JAK2 UII Urotensin II (U-II) UII->GPR14 Activates This compound This compound This compound->GPR14 Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK (ERK Phosphorylation) PKC->MAPK Proliferation Cell Proliferation RhoA->Proliferation MAPK->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation G A Seed vascular smooth muscle cells in 96-well plates B Treat cells with U-II and varying concentrations of this compound A->B C Incubate for specified time periods (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance using a microplate reader F->G H Calculate cell proliferation inhibition G->H

References

Safety Operating Guide

Proper Disposal of Urantide: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of the peptide Urantide in a research environment.

This compound, a selective and competitive urotensin-II (UT) receptor antagonist peptide, is a valuable tool in cardiovascular research. While not classified as a hazardous substance according to available Safety Data Sheets (SDS), its bioactive nature necessitates careful handling and a structured disposal protocol to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the inactivation and disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All handling of this compound, both in its lyophilized form and in solution, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols.

Inactivation of this compound Prior to Disposal

To neutralize its biological activity, this compound should be chemically degraded through hydrolysis before disposal. This process breaks the peptide bonds, reducing the molecule to its constituent amino acids. Researchers can choose between acid or base hydrolysis.

Experimental Protocols for this compound Inactivation

Acid Hydrolysis:

  • Prepare a 6 M solution of hydrochloric acid (HCl).

  • Dissolve the this compound waste in the 6 M HCl solution.

  • Heat the solution at 110°C for 12-24 hours in a sealed, acid-resistant container.

  • Allow the solution to cool to room temperature.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.

Base Hydrolysis:

  • Prepare a 6 M to 10 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Submerge the this compound waste in the strong base solution.

  • Heat the mixture overnight in a sealed, base-resistant container.

  • Allow the solution to cool to room temperature.

  • Neutralize the basic solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

Alternative Inactivation Method: Autoclaving

Autoclaving is a common laboratory procedure that uses high-pressure steam to sterilize and can also degrade some peptides. While its effectiveness is sequence-dependent, it presents a less hazardous alternative to strong acid or base hydrolysis.

  • Collect this compound waste in an autoclavable container.

  • Ensure the container is not tightly sealed to prevent pressure buildup.

  • Autoclave at 121°C for a minimum of 30 minutes.

  • Allow the container to cool completely before handling.

Quantitative Data for Inactivation Protocols

ParameterAcid HydrolysisBase HydrolysisAutoclaving
Reagent 6 M Hydrochloric Acid6 M - 10 M NaOH or KOHSaturated Steam
Temperature 110°CElevated (overnight)121°C
Duration 12 - 24 hoursOvernightMinimum 30 minutes
Final pH 6.0 - 8.06.0 - 8.0Not Applicable

Disposal of Inactivated this compound and Contaminated Materials

Once this compound has been inactivated by one of the methods described above, the resulting solution can be disposed of as non-hazardous chemical waste.

  • Liquid Waste: The neutralized, inactivated this compound solution should be collected in a designated non-hazardous liquid waste container. Do not pour any chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Any labware that has come into contact with this compound, such as pipette tips, vials, and gloves, should be considered chemically contaminated waste.[1] These materials should be collected in a clearly labeled container for solid chemical waste.[1]

  • Empty Containers: Empty this compound vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Deface or remove the label before disposing of the empty container in the appropriate laboratory glass or solid waste bin.

Always adhere to your institution's specific guidelines for chemical waste disposal. Contact your EHS department for clarification on procedures and to arrange for waste pickup.

This compound Disposal Workflow

UrantideDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe inactivation_choice Choose Inactivation Method ppe->inactivation_choice collect_solid Collect Contaminated Solid Waste (Gloves, Vials, Tips) ppe->collect_solid acid_hydrolysis Acid Hydrolysis (6M HCl, 110°C, 12-24h) inactivation_choice->acid_hydrolysis Chemical Degradation base_hydrolysis Base Hydrolysis (6-10M NaOH/KOH, heat) inactivation_choice->base_hydrolysis Chemical Degradation autoclave Autoclaving (121°C, 30 min) inactivation_choice->autoclave Thermal Degradation neutralize Neutralize to pH 6-8 acid_hydrolysis->neutralize base_hydrolysis->neutralize collect_liquid Collect Inactivated Liquid Waste autoclave->collect_liquid neutralize->collect_liquid contact_ehs Dispose via Institutional EHS Program collect_liquid->contact_ehs collect_solid->contact_ehs

References

Essential Safety and Handling of Urantide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Urantide based on general knowledge of potent bioactive peptides and related compounds. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, all personnel must exercise extreme caution and adhere to their institution's established safety protocols for handling chemicals of unknown toxicity.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent and selective urotensin-II (UT) receptor antagonist, it should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following personal protective equipment is mandatory when handling this compound in powdered or solution form.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving, especially when handling concentrated solutions.
Body Protection Laboratory CoatA full-length lab coat with sleeves that fully cover the arms.
ApronA chemically resistant apron worn over the lab coat can provide an additional layer of protection.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound to prevent inhalation.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Necessary Materials (e.g., solvents, vials) gather_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh_this compound Weigh this compound Powder (in a chemical fume hood) don_ppe->weigh_this compound dissolve_this compound Dissolve this compound weigh_this compound->dissolve_this compound perform_experiment Perform Experiment dissolve_this compound->perform_experiment decontaminate_surfaces Decontaminate Surfaces perform_experiment->decontaminate_surfaces Proceed to Cleanup dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.

Table 2: this compound Waste Disposal Plan

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The original container should be tightly sealed, labeled as "Hazardous Waste: this compound," and placed in a designated hazardous waste accumulation area.
Contaminated Labware All disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container lined with a chemically resistant bag.
Aqueous Waste Solutions Collect all aqueous solutions containing this compound in a clearly labeled, sealed, and chemically resistant container. Do not dispose of down the drain.
Decontamination Solutions Solutions used for decontaminating surfaces should also be collected as hazardous waste.

Experimental Protocol: In Vivo Administration in an Atherosclerosis Rat Model

The following is a representative experimental protocol for administering this compound to rats, based on published research.[1][2] Researchers should adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Objective: To investigate the effect of this compound on the progression of atherosclerosis in a rat model.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Animal model: Atherosclerosis-induced rats

  • Appropriate syringes and needles for administration

Procedure:

  • Preparation of this compound Solution:

    • On the day of administration, dissolve this compound powder in sterile saline to the desired concentration. A common dosage used in studies is 30 μg/kg.[1][2]

    • Ensure the solution is thoroughly mixed and homogenous before administration.

  • Animal Dosing:

    • Rats are typically treated with this compound for varying durations, such as 3, 7, or 14 days, to observe time-dependent effects.[1]

    • Administer the this compound solution to the rats via an appropriate route, as determined by the experimental design (e.g., intravenous, intraperitoneal).

    • A control group of rats should receive an equivalent volume of the vehicle (sterile saline) only.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions or changes in behavior.

    • At the end of the treatment period, collect relevant tissues and blood samples for analysis (e.g., assessment of atherosclerotic plaques, gene and protein expression analysis).

Table 3: Example Dosing Regimen for In Vivo Rat Study

ParameterValueReference
Animal Model Atherosclerosis-induced rats[1][2]
Drug This compound[1][2]
Dosage 30 μg/kg[1]
Vehicle Sterile Saline-
Administration Route Intravenous or Intraperitoneal-
Treatment Duration 3, 7, or 14 days[1]

This compound Signaling Pathway

This compound functions as a competitive antagonist of the urotensin-II (UII) receptor, also known as G protein-coupled receptor 14 (GPR14). By blocking the binding of UII to its receptor, this compound inhibits downstream signaling cascades that are implicated in various pathological processes, including atherosclerosis and related kidney injury.[1]

G cluster_upstream Upstream cluster_downstream Downstream Signaling UII Urotensin-II (UII) GPR14 UII Receptor (GPR14) UII->GPR14 Binds & Activates This compound This compound This compound->GPR14 Binds & Inhibits JAK2 JAK2 GPR14->JAK2 Activates MAPK MAPK Pathway (ERK, p38, JNK) GPR14->MAPK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates & Activates Pathological_Effects Pathological Effects (e.g., Inflammation, Cell Proliferation) STAT3->Pathological_Effects Leads to MAPK->Pathological_Effects Leads to

Caption: this compound's mechanism of action via inhibition of the UII/GPR14 signaling pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.